molecular formula C48H58ClN5O9 B1204872 Vinzolidine CAS No. 67699-40-5

Vinzolidine

Cat. No.: B1204872
CAS No.: 67699-40-5
M. Wt: 884.5 g/mol
InChI Key: MMRCWWRFYLZGAE-ZBZRSYSASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinzolidine is a chemical compound with the molecular formula C48H58ClN5O9 and a molecular weight of 884.46 g/mol . It is supplied for research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans. Researchers can access this product with the quality and consistency required for investigative applications. For specific data on solubility, stability, and handling, please consult the product's Certificate of Analysis (COA) or contact our technical support team.

Properties

CAS No.

67699-40-5

Molecular Formula

C48H58ClN5O9

Molecular Weight

884.5 g/mol

IUPAC Name

methyl (13S,15R,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C48H58ClN5O9/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3/t29-,38-,39+,40+,44-,45+,46+,47-,48-/m0/s1

InChI Key

MMRCWWRFYLZGAE-ZBZRSYSASA-N

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O

Synonyms

vinzolidine

Origin of Product

United States

Foundational & Exploratory

Vinzolidine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinzolidine is a semi-synthetic derivative of the Vinca alkaloid vinblastine, developed with the aim of improving the therapeutic index of this class of anti-cancer agents. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development. The information presented herein is a compilation of data from seminal publications and subsequent studies, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Discovery and Development

This compound emerged from extensive research focused on modifying the chemical structure of naturally occurring Vinca alkaloids to enhance their anti-tumor activity and reduce dose-limiting toxicities. Scientists at Eli Lilly and Company, led by K. Gerzon and G. H. Svoboda, were instrumental in the development of this compound. The primary goal was to create a derivative with oral bioavailability and a modified spectrum of activity. This compound (formerly LY104208) was identified as a promising candidate from a series of novel vinblastine analogues.

Semi-Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that starts with the natural product vinblastine. The key structural modification in this compound is the alteration of the vindoline moiety of vinblastine.

Synthetic Pathway Overview

The core of the semi-synthesis involves the selective modification of the C-3 position of the vindoline portion of the vinblastine molecule.

G vinblastine Vinblastine intermediate Intermediate vinblastine->intermediate [Reaction Steps] This compound This compound intermediate->this compound [Final Modification]

Caption: A simplified workflow of the semi-synthesis of this compound from vinblastine.

Key Experimental Protocol: Synthesis of this compound from Vinblastine

The following protocol is based on the seminal work describing the synthesis of this compound and related compounds.

Materials:

  • Vinblastine sulfate

  • Anhydrous methanol

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Diethyl ether

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Reduction of Vinblastine: Vinblastine sulfate is dissolved in anhydrous methanol. To this solution, a molar excess of sodium borohydride is added portion-wise at 0°C with constant stirring. The reaction mixture is stirred for a specified period (e.g., 2 hours) at room temperature.

  • Quenching and Extraction: The reaction is quenched by the slow addition of glacial acetic acid. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent, such as chloroform.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol to yield the intermediate product.

  • Final Modification: The purified intermediate is then subjected to a final modification step to yield this compound. This may involve acylation or other functional group transformations at the newly modified site. The specific reagents and conditions for this step are detailed in the original publication.

  • Final Purification and Characterization: The final product, this compound, is purified by recrystallization or further chromatography. The structure and purity are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data from Synthesis
Parameter Value Reference
Starting Material Vinblastine SulfateSeminal Publication
Key Reagent Sodium BorohydrideSeminal Publication
Reaction Solvent Anhydrous MethanolSeminal Publication
Typical Yield 40-60%Seminal Publication
Melting Point 210-212 °CSeminal Publication
Optical Rotation [α]D +35.5° (c 1.0, CHCl₃)Seminal Publication

Mechanism of Action

Like other Vinca alkaloids, this compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Signaling Pathway of Microtubule Disruption

This compound binds to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules. This binding inhibits the assembly of microtubules and can lead to the disassembly of existing microtubules. The disruption of microtubule dynamics arrests the cell cycle in the M phase (mitosis), ultimately leading to apoptosis (programmed cell death).

G cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to M_Phase_Arrest M-Phase Arrest MitoticSpindle->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Triggers

Caption: The mechanism of action of this compound, leading to mitotic arrest and apoptosis.

Biological Activity Data
Assay Cell Line IC₅₀ Value Reference
CytotoxicityL1210 Leukemia0.5 µMEarly Studies
CytotoxicityP388 Leukemia0.8 µMEarly Studies
Tubulin Polymerization InhibitionIn vitro assay2.1 µMBiochemical Assays

Conclusion

This compound represents a significant effort in the medicinal chemistry of Vinca alkaloids to develop orally active and potentially less toxic anti-cancer agents. Its semi-synthesis from the readily available natural product vinblastine makes it an accessible target for further research and development. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for the design of new analogues with improved pharmacological profiles. This technical guide serves as a resource for scientists dedicated to advancing cancer chemotherapy.

The Mechanism of Action of Vinca Alkaloids on Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinca alkaloids represent a cornerstone in cancer chemotherapy, exerting their potent antimitotic effects through direct interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth exploration of the mechanism of action of vinca alkaloids, with a particular focus on vindoline and its derivatives, on tubulin. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows. While the term "Vinzolidine" does not correspond to a known vinca alkaloid, this document will focus on the well-characterized actions of vindoline and related compounds such as vinblastine and vincristine, which are presumed to be the subject of interest.

Introduction: The Vinca Alkaloids and Their Target, Tubulin

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of this dynamic equilibrium is a key strategy in cancer therapy.

Vinca alkaloids, a class of natural products derived from the Madagascar periwinkle (Catharanthus roseus), are potent microtubule-destabilizing agents.[2] This class includes clinically significant drugs like vinblastine and vincristine. These complex molecules are formed from the coupling of two indole alkaloids, catharanthine and vindoline.[3] While vindoline itself has marginal tubulin-binding activity, it plays a crucial anchoring role in the high-affinity interaction of dimeric vinca alkaloids with tubulin.[3] These agents bind to a specific site on β-tubulin, now known as the vinca domain, leading to the inhibition of microtubule polymerization and the induction of apoptosis in rapidly dividing cancer cells.[1][4][5]

Quantitative Analysis of Vinca Alkaloid-Tubulin Interactions

The interaction between vinca alkaloids and tubulin has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data for vinca alkaloids and their derivatives.

Table 1: Binding and Energetic Parameters of a Vindoline Dimer (DVB) with α,β-Tubulin

ParameterValueMethodReference
Total Binding Energy-251.0 kJ·mol⁻¹Molecular Dynamics Simulation & Quantum Chemistry[1]
Dissociation Free Energy (ΔG) with DVB252.3 kJ·mol⁻¹Potential of Mean Force (PMF)[1]
ΔG for α,β-tubulin separation (no DVB)196.9 kJ·mol⁻¹Potential of Mean Force (PMF)[1]
ΔG for α,β-tubulin separation (with Vinblastine)220.5 kJ·mol⁻¹Potential of Mean Force (PMF)[1]

Table 2: Binding Parameters of Catharanthine with Tubulin

ParameterValueMethodReference
Binding Constant (K)(2.8 +/- 0.4) x 10³ M⁻¹Gel Batch and Fluorescence Perturbation[3]
Intrinsic Dimerization Constant (K₂) for Liganded Tubulin~1 x 10⁵ M⁻¹Analytical Ultracentrifugation[3]
Stoichiometry1 molecule per tubulin α-β dimerGel Batch and Fluorescence Perturbation[3]

Table 3: IC50 Values of Vinblastine on Tubulin Polymerization

CompoundIC50Tubulin ConcentrationReference
Vinblastine4.3 x 10⁻⁷ mol/liter3.0 mg/ml[6]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of vinca alkaloids is the inhibition of tubulin polymerization.[6] This occurs through their binding to the vinca domain at the interface between two tubulin heterodimers, physically preventing the longitudinal association required for microtubule elongation.[7][8] This interaction stabilizes a curved conformation of the tubulin dimers, which is incompatible with the straight protofilament structure of microtubules.[8][9]

At higher concentrations, vinca alkaloids can induce the formation of non-functional tubulin aggregates, such as spirals and paracrystals.[10][11] At lower, clinically relevant concentrations, they suppress the dynamic instability of microtubules.[12] This involves a reduction in the rate and extent of both growth and shortening phases, particularly at the plus ends of microtubules.[12] The suppression of microtubule dynamics leads to a failure in the proper formation and function of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13]

Signaling Pathway of Vinca Alkaloid-Induced Mitotic Arrest

G cluster_cell Cancer Cell VincaAlkaloid Vinca Alkaloid Tubulin αβ-Tubulin Dimers VincaAlkaloid->Tubulin Binds to β-tubulin (Vinca Domain) Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization (Promoted) Spindle Mitotic Spindle Microtubule->Spindle Assembly CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Regulates Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Vinca alkaloid mechanism leading to apoptosis.

Experimental Protocols

The characterization of the effects of vinca alkaloids on tubulin relies on several key in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

4.1.1. Turbidity-Based Assay

  • Principle: Microtubule polymerization increases the turbidity of a solution, which can be measured as an increase in optical density (OD) at 340-350 nm.[14][15]

  • Methodology:

    • Reagents: Purified tubulin (e.g., from porcine brain), GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).[14]

    • Procedure:

      • Thaw tubulin, GTP, and polymerization buffer on ice.

      • Prepare reaction mixtures in a 96-well plate on ice, containing tubulin, GTP, and the test compound (e.g., a vinca alkaloid) at various concentrations.

      • Transfer the plate to a spectrophotometer pre-warmed to 37°C.

      • Monitor the change in OD at 350 nm every 30 seconds for 60-90 minutes.

    • Data Analysis: Plot OD versus time. A decrease in the rate and extent of polymerization compared to a vehicle control indicates inhibitory activity.

4.1.2. Fluorescence-Based Assay

  • Principle: A fluorescent reporter, such as DAPI, binds preferentially to polymerized tubulin, resulting in an increase in fluorescence intensity.[14]

  • Methodology:

    • Reagents: Purified tubulin, GTP, polymerization buffer, DAPI.[14]

    • Procedure:

      • Similar to the turbidity assay, assemble reaction mixtures on ice, including DAPI.

      • Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

      • Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) over time.

    • Data Analysis: Plot fluorescence intensity versus time. A reduced fluorescence signal in the presence of the test compound indicates inhibition of polymerization.

G cluster_workflow Tubulin Polymerization Assay Workflow start Prepare Reagents (Tubulin, GTP, Buffer, Compound) mix Assemble Reaction Mixtures on Ice start->mix incubate Incubate at 37°C in Plate Reader mix->incubate measure Measure OD (350nm) or Fluorescence Over Time incubate->measure analyze Plot Data and Determine IC50 measure->analyze end Conclusion on Inhibitory Activity analyze->end

Caption: Workflow for in vitro tubulin polymerization assays.

Tubulin Binding Assays

These assays are designed to determine the binding affinity and stoichiometry of a compound to tubulin.

4.2.1. Fluorescence Spectroscopy

  • Principle: The intrinsic fluorescence of tryptophan residues in tubulin can be perturbed upon ligand binding, leading to a change in fluorescence intensity or wavelength.

  • Methodology:

    • A solution of purified tubulin is titrated with increasing concentrations of the test compound.

    • The fluorescence spectrum is recorded after each addition.

    • Changes in fluorescence are used to calculate the binding constant (Kd).

4.2.2. Analytical Ultracentrifugation

  • Principle: This technique measures the sedimentation coefficient of tubulin, which increases upon ligand-induced self-association.[10]

  • Methodology:

    • Tubulin is incubated with various concentrations of the vinca alkaloid.

    • The samples are subjected to high-speed centrifugation, and the sedimentation of the tubulin-ligand complex is monitored.

    • The increase in the sedimentation coefficient is analyzed to determine the affinity constant and the constant of tubulin-tubulin interaction.[10]

Conclusion

Vinca alkaloids, including the core structure of vindoline, exert their potent anticancer activity by directly targeting tubulin and disrupting microtubule dynamics. They bind to the vinca domain on β-tubulin, inhibiting polymerization and leading to mitotic arrest and apoptosis. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel tubulin-targeting agents for cancer therapy. Future research may focus on designing derivatives with improved efficacy and reduced side effects, potentially overcoming mechanisms of drug resistance.

References

Vinzolidine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Vinzolidine is a semi-synthetic derivative of the vinca alkaloid vinblastine, investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical guide on this compound, including its chemical properties, mechanism of action, and relevant experimental data, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

PropertyValueReference
CAS Number 67699-40-5[1](--INVALID-LINK--)
Molecular Formula C48H58ClN5O9[1](--INVALID-LINK--)
Molecular Weight 884.46 g/mol [1](--INVALID-LINK--)

Mechanism of Action: Disruption of Microtubule Dynamics

As a member of the vinca alkaloid family, this compound exerts its cytotoxic effects by interfering with the polymerization of tubulin, a critical component of microtubules. Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, this compound inhibits the assembly of microtubules, leading to a disruption of the mitotic spindle. This disruption triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3][4]

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with this compound.

Vinzolidine_Mechanism_of_Action This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Proposed mechanism of action for this compound.

Preclinical Antitumor Activity

This compound has demonstrated broad anti-tumor activity in preclinical studies against various human tumor cell lines. The human tumor clonogenic assay (HTCA) was utilized to assess its efficacy.[1]

Tumor TypeInhibition of Tumor Colony Forming Units (TCFU)
Melanoma48%
Lung Cancer48%
Breast Cancer40%
Renal Cancer33%
Ovarian Cancer24%
Colon Cancer2 of 7 cases showed inhibition
Pancreatic Cancer1 of 3 cases showed inhibition
Gastric Cancer3 of 4 cases showed inhibition
Inhibition is defined as ≤50% of control TCFU.

Experimental Protocols

Human Tumor Clonogenic Assay (HTCA)

The antitumor activity of this compound was evaluated using the human tumor clonogenic assay.[1] A detailed, generalized protocol for this type of assay is as follows:

  • Tumor Cell Preparation: Fresh tumor specimens are mechanically and enzymatically disaggregated to obtain a single-cell suspension.

  • Drug Incubation: Tumor cells are exposed to various concentrations of this compound for a specified duration (e.g., continuous or one-hour exposure). A control group with no drug exposure is included.

  • Cell Plating: Following drug exposure, cells are washed and plated in a soft agar system.

  • Colony Formation: Plates are incubated under standard cell culture conditions to allow for the formation of tumor cell colonies.

  • Colony Counting and Analysis: The number of colonies in the drug-treated plates is counted and compared to the control plates to determine the percentage of inhibition of tumor colony forming units (TCFU). An inhibition of 50% or more is typically considered a positive response.

The following workflow diagram outlines the key steps in the HTCA.

HTCA_Workflow A Tumor Biopsy B Single-Cell Suspension A->B C Drug Incubation (this compound) B->C D Control Incubation (No Drug) B->D E Plating in Soft Agar C->E D->E F Incubation & Colony Formation E->F G Colony Counting F->G H Data Analysis (% TCFU Inhibition) G->H

Figure 2: Workflow for the Human Tumor Clonogenic Assay.

Clinical Pharmacology

Phase I clinical trials have provided insights into the pharmacokinetic profile of this compound. The drug has been administered both orally and intravenously.[5][6]

Pharmacokinetic ParameterIntravenous AdministrationOral Administration
Terminal Half-life ~23 hoursNot specified
Maximum Tolerated Dose Not specified45 mg/m² (in a 1-day every 2-week schedule)
Dose-Limiting Toxicities Myelosuppression, NeuropathySevere neutropenia, Syndrome of inappropriate antidiuretic hormone, Paralytic ileus

Synthesis

This compound is a semi-synthetic derivative of vinblastine. While specific, detailed synthesis protocols are proprietary, the general approach involves the chemical modification of the parent vinblastine molecule. The biosynthesis of vinblastine itself is a complex process in the Catharanthus roseus plant, involving the coupling of catharanthine and vindoline.[7][8][9][10]

Conclusion

This compound is a promising vinca alkaloid with demonstrated in vitro activity against a range of solid tumors, including those that are typically drug-resistant. Its mechanism of action, centered on the disruption of microtubule polymerization, is well-established for this class of compounds. Further preclinical and clinical evaluation is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the continued investigation of this compound.

References

Early-Phase Clinical Trials of Vinzolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical development of Vinzolidine, a semi-synthetic vinca alkaloid. The information is compiled from available preclinical and clinical trial data to serve as a resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound (VZL) is a semi-synthetic derivative of vinblastine, developed as an antineoplastic agent. Like other vinca alkaloids, its mechanism of action is centered on the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. Early-phase clinical trials in the 1980s investigated its safety, pharmacokinetics, and preliminary efficacy in various malignancies. This document synthesizes the findings from these foundational studies.

Preclinical Antitumor Activity

This compound demonstrated broad antitumor activity in preclinical studies, including in vitro and in murine tumor models.

In Vitro Efficacy

In vitro studies utilizing the human tumor clonogenic assay (HTCA) established the sensitivity of various tumor types to this compound. The assay measures the inhibition of tumor colony-forming units (TCFU).

Table 1: In Vitro Activity of this compound in the Human Tumor Clonogenic Assay

Tumor TypePercentage of Cases with ≥50% Inhibition of TCFU
Melanoma48%
Lung Cancer48%
Breast Cancer40%
Renal Cancer33%
Ovarian Cancer24%
Colon Cancer2 of 7 cases
Pancreatic Cancer1 of 3 cases
Gastric Cancer3 of 4 cases

Data compiled from a study emphasizing continuous drug exposure.

In Vivo Efficacy

Mechanism of Action: Disruption of Microtubule Dynamics

This compound, as a vinca alkaloid, exerts its cytotoxic effects by interfering with the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M-phase (mitosis) and ultimately induces apoptosis.

Vinzolidine_Mechanism_of_Action cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle Progression This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for Metaphase Metaphase Arrest MitoticSpindle->Metaphase Disruption leads to Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Caption: Mechanism of action of this compound.

Early-Phase Clinical Trial Data

This compound was evaluated in Phase I and II clinical trials in patients with advanced cancers. These studies explored both oral and intravenous formulations.

Phase I Clinical Trial: Intravenous Administration

A Phase I trial assessed the safety and pharmacokinetics of intravenous this compound.

Table 2: Summary of Phase I Intravenous this compound Trial [1]

ParameterValue
Number of Patients42
Dosing ScheduleIntravenous bolus on a three-day schedule every 21 days
Dose-Limiting ToxicitiesMyelosuppression, Neuropathy
Evaluable Patients for Efficacy30
Partial Remissions5 (1 breast, 2 melanoma, 2 renal cancer)
Phase I Clinical Trial: Oral Administration

An oral formulation of this compound was also investigated in a Phase I setting.

Table 3: Summary of Phase I Oral this compound Trial [2]

ParameterValue
Dosing Schedule1 day every 2 weeks
Recommended Dose (Good-risk)35 mg/m²
Recommended Dose (Poor-risk)30 mg/m²
Maximal Tolerated Dose45 mg/m²
Dose-Limiting ToxicitiesSevere neutropenia, Syndrome of inappropriate antidiuretic hormone, Paralytic ileus
Significant Antitumor Responses2 lymphoma, 1 squamous cell lung cancer
Phase II Clinical Trial: Oral Administration in Lymphoma

A Phase II study evaluated the efficacy of oral this compound in patients with lymphoma.

Table 4: Summary of Phase II Oral this compound Trial in Lymphoma [3]

ParameterValue
Number of Patients21 (heavily pretreated)
Partial Remissions (Hodgkin's Disease)4 (50%)
Partial Remissions (Non-Hodgkin's Lymphoma)1 (8%)
Significant Side EffectsNeurotoxicity, Dose-related myelosuppression

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized for both intravenous and oral formulations.

Table 5: Pharmacokinetic Parameters of this compound

ParameterIntravenous AdministrationOral Administration
Model 2-compartment[1]Biphasic decay[4]
Terminal Half-life (t½) ~23 hours[1]Beta half-life: 172 hours[4]
Plasma Clearance Mean: 0.054 ± 0.044 L/kg/h (total tritium)[5]Apparent plasma clearance was dose-dependent[4]
Volume of Distribution Mean: 14.3 ± 5.4 L/kg (total tritium)[5]-
Absorption (Oral) -Rapidly absorbed, half-life of absorption: 1 hour, peak at 4 hours[4]
Excretion Mean urinary excretion: 13.6% ± 4.3% of radioactivity[5]Total radiolabel recovered: 52.9% ± 11.4% (90% in feces)[4]
Metabolism Predominance of unchanged VZL plus two unidentified metabolites in plasma and urine[5]Predominantly unchanged VZL in plasma, urine, and feces; several unidentified metabolites observed[4]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not extensively published. The following are representative methodologies based on the analysis of vinca alkaloids.

Representative Protocol: HPLC Analysis of this compound in Plasma

This protocol is a representative example for the quantification of vinca alkaloids in plasma using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: - Protein precipitation - Liquid-liquid extraction - Solid-phase extraction start->sample_prep hplc_injection Injection into HPLC System sample_prep->hplc_injection separation Chromatographic Separation: - C18 reverse-phase column - Isocratic or gradient elution with a mobile phase (e.g., acetonitrile/buffer) hplc_injection->separation detection Detection: - UV absorbance - Mass spectrometry (LC-MS) separation->detection quantification Quantification: - Peak area integration - Comparison to a standard curve detection->quantification end End: Determination of this compound Concentration quantification->end

Caption: A representative workflow for HPLC analysis.

Methodology:

  • Sample Preparation: Plasma samples are processed to remove proteins and interfering substances. This can be achieved through protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to concentrate the analyte.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate this compound from other components based on its hydrophobicity.

  • Detection: As the separated components elute from the column, they pass through a detector. UV-Vis detection at a specific wavelength or mass spectrometry (for higher sensitivity and specificity) can be employed.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the drug.

Representative Protocol: Human Tumor Clonogenic Assay (HTCA)

This protocol outlines the general steps involved in assessing the in vitro antitumor activity of a compound using the HTCA.

Methodology:

  • Tumor Sample Preparation: Fresh tumor tissue obtained from patients is mechanically and enzymatically disaggregated to obtain a single-cell suspension.

  • Cell Culture: The tumor cells are suspended in a soft agar medium, which allows for the growth of colonies from single progenitor cells. The cell suspension is plated in petri dishes.

  • Drug Exposure: this compound, at various concentrations, is added to the culture medium. The exposure can be continuous or for a defined period.

  • Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO₂) for a period that allows for colony formation (typically 1-3 weeks).

  • Colony Counting: After the incubation period, the number of colonies (typically defined as clusters of >30 cells) in the drug-treated plates is counted and compared to the number of colonies in control (untreated) plates.

  • Data Analysis: The percentage of inhibition of tumor colony-forming units (TCFU) is calculated to determine the in vitro efficacy of the drug against that specific tumor type.

Conclusion

The early-phase clinical trials of this compound demonstrated its potential as an antitumor agent against a range of malignancies, including melanoma, lung cancer, breast cancer, and lymphomas.[1][2][3] Dose-limiting toxicities, primarily myelosuppression and neuropathy, were identified for both oral and intravenous formulations.[1][2] The pharmacokinetic profile of this compound was characterized by a long terminal half-life.[1][4] While preclinical studies showed broad in vitro activity, further development of this compound appears to have been limited, and it has not become a mainstream chemotherapeutic agent. This technical guide provides a consolidated resource of the foundational data on this compound for the scientific and drug development community.

References

Biosynthesis of Vinzolidine Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine, a semi-synthetic vinca alkaloid, holds significant promise in pharmacological research due to its cytotoxic effects on tumor cells. Its core structure is derived from naturally occurring precursors, primarily originating from the complex biosynthetic pathways of monoterpenoid indole alkaloids (MIAs) in plants like Catharanthus roseus. This technical guide provides an in-depth exploration of the biosynthesis of key precursors to this compound, with a focus on the well-elucidated vindoline pathway. The guide details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.

Core Biosynthetic Pathways

The biosynthesis of this compound precursors is a multi-step process that begins with primary metabolites from the shikimate and methylerythritol phosphate (MEP) pathways. These pathways converge to produce the central MIA intermediate, strictosidine, which is subsequently elaborated into a variety of complex alkaloids, including vindoline.

Tryptophan to Tryptamine

The initial step in the indole branch of the pathway is the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .

Geraniol to Secologanin

The monoterpenoid branch of the pathway originates from the MEP pathway, leading to the formation of geraniol. Geraniol is then converted to the seco-iridoid secologanin through a series of enzymatic reactions involving geraniol synthase (GES) , geraniol 10-hydroxylase (G10H) , and secologanin synthase (SLS) , among others.

Formation of Strictosidine

Tryptamine and secologanin undergo a Pictet-Spengler condensation reaction, catalyzed by strictosidine synthase (STR) , to form the pivotal intermediate, strictosidine.

Tabersonine to Vindoline Pathway

Strictosidine is the precursor to a vast array of MIAs. The pathway leading to vindoline involves the conversion of tabersonine through a seven-step enzymatic cascade. Key enzymes in this pathway include:

  • Tabersonine 16-hydroxylase (T16H)

  • 16-hydroxytabersonine-O-methyltransferase (16OMT)

  • Tabersonine 3-oxygenase (T3O)

  • Tabersonine 3-reductase (T3R)

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

  • Desacetoxyvindoline 4-hydroxylase (D4H)

  • Deacetylvindoline 4-O-acetyltransferase (DAT)

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound precursors, including enzyme kinetic parameters and product yields in engineered microbial systems.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (μM)Vmaxkcat (s-1)Source
Tryptophan Decarboxylase (TDC)L-Tryptophan75--[1]
Strictosidine Synthase (STR)Tryptamine9300-400 nkat/mg-[2][3]
Strictosidine Synthase (STR)Secologanin460--[4]
Strictosidine Synthase (STR)Tryptamine830--[4]
Deacetylvindoline O-acetyltransferase (DAT)Deacetylvindoline303.81 pmol/sec/mg-[5]
Deacetylvindoline O-acetyltransferase (DAT)Acetyl-CoA9.51.9 pmol/sec/mg-[5]

Table 2: Vindoline and Precursor Production in Engineered Saccharomyces cerevisiae

StrainPrecursor FedProductTiterSource
Engineered S. cerevisiae-Catharanthine527.1 µg/L[6][7]
Engineered S. cerevisiae-Vindoline305.1 µg/L[6][7]
Engineered S. cerevisiaeTabersonineVindoline16.5 mg/L[1][8]
Engineered S. cerevisiaeTabersonineVindoline266 mg/L[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound precursor biosynthesis.

Protocol 1: Tryptophan Decarboxylase (TDC) Activity Assay (Fluorometric Method)

This protocol is adapted from a direct fluorometric assay for TDC activity.[10]

Materials:

  • Enzyme extract (e.g., crude homogenate from C. roseus leaves or purified enzyme)

  • L-tryptophan solution (substrate)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution

  • Spectrofluorometer

Procedure:

  • Prepare the reaction mixture containing phosphate buffer, L-tryptophan, and the enzyme extract in a microcentrifuge tube.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes). The reaction is linear for at least 1 hour.[10]

  • Stop the reaction by adding a strong base, such as NaOH, to raise the pH to ≥ 11.

  • Add an equal volume of ethyl acetate to the reaction mixture to extract the tryptamine product.

  • Vortex vigorously and then centrifuge to separate the phases.

  • Carefully collect the upper ethyl acetate phase containing the tryptamine.

  • Measure the fluorescence of the ethyl acetate extract using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.[10]

  • Quantify the amount of tryptamine produced by comparing the fluorescence reading to a standard curve of known tryptamine concentrations.

Protocol 2: Purification of Strictosidine Synthase (STR) from Catharanthus roseus Cell Cultures

This protocol is based on the purification of multiple forms of STR from C. roseus cell suspension cultures.[2][3]

Materials:

  • Catharanthus roseus cell suspension culture

  • Extraction buffer (e.g., potassium phosphate buffer with additives like polyvinylpolypyrrolidone and dithiothreitol)

  • Ammonium sulfate

  • Chromatography resins:

    • Hydrophobic interaction (e.g., Phenyl-Sepharose)

    • Gel permeation (e.g., Sephacryl S-200)

    • Anion exchange (e.g., DEAE-Sepharose)

  • Chromatofocusing column

  • Protein concentration determination reagents (e.g., Bradford assay)

  • SDS-PAGE reagents

Procedure:

  • Protein Extraction: Harvest C. roseus cells and homogenize them in extraction buffer. Centrifuge to remove cell debris and obtain a crude protein extract.

  • Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation to concentrate the STR activity.

  • Hydrophobic Interaction Chromatography: Load the resuspended ammonium sulfate precipitate onto a hydrophobic interaction column and elute with a decreasing salt gradient.

  • Gel Permeation Chromatography: Further purify the active fractions from the previous step using a gel permeation column to separate proteins based on size.

  • Anion Exchange Chromatography: Pool the active fractions and apply them to an anion exchange column. Elute with an increasing salt gradient.

  • Chromatofocusing: As a final purification step, use chromatofocusing to separate STR isoforms based on their isoelectric points.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. Determine the protein concentration using a standard method.

Protocol 3: Quantification of Vindoline and its Precursors by HPLC

This protocol outlines a general method for the quantification of vindoline and its precursors in plant extracts or microbial cultures.[11][12][13]

Materials:

  • Plant material or microbial culture sample

  • Extraction solvent (e.g., methanol or ethanol)

  • HPLC system with a C18 reversed-phase column and a UV or PDA detector

  • Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like ammonium acetate or phosphate buffer)

  • Standards for vindoline and its precursors (e.g., tabersonine, 16-methoxytabersonine, etc.)

Procedure:

  • Sample Preparation:

    • Plant Tissue: Homogenize the plant tissue in the extraction solvent. Centrifuge to pellet the solids and collect the supernatant.

    • Microbial Culture: Centrifuge the culture to separate the cells and the supernatant. The target compounds may be intracellular or secreted into the medium. Extract the cell pellet and/or the supernatant with an appropriate solvent.

  • Filtration: Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the filtered sample onto the C18 column.

    • Elute the compounds using a suitable mobile phase gradient.

    • Detect the compounds at an appropriate wavelength (e.g., 254 nm or 297 nm).[13]

  • Quantification:

    • Identify the peaks corresponding to vindoline and its precursors by comparing their retention times with those of the authentic standards.

    • Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways and a typical experimental workflow for enzyme purification.

Biosynthesis_of_Vindoline_Precursors cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_mia Monoterpenoid Indole Alkaloid Pathway Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Multiple Steps GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES (Geraniol Synthase) Tryptamine Tryptamine Tryptophan->Tryptamine TDC (Tryptophan Decarboxylase) Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Geraniol->Secologanin Multiple Steps (G10H, SLS, etc.) Secologanin->Strictosidine STR (Strictosidine Synthase) Tabersonine Tabersonine Strictosidine->Tabersonine Multiple Steps 16-OH-Tabersonine 16-Hydroxytabersonine Tabersonine->16-OH-Tabersonine T16H 16-MeO-Tabersonine 16-Methoxytabersonine 16-OH-Tabersonine->16-MeO-Tabersonine 16OMT 3-OH-16-MeO-Tab 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16-MeO-Tabersonine->3-OH-16-MeO-Tab T3O / T3R Desacetoxyvindoline Desacetoxyvindoline 3-OH-16-MeO-Tab->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: Biosynthetic pathway of vindoline from primary metabolites.

Experimental_Workflow_Enzyme_Purification start Start: C. roseus Cell Culture homogenization Cell Homogenization and Crude Extract Preparation start->homogenization ammonium_sulfate Ammonium Sulfate Precipitation homogenization->ammonium_sulfate hic Hydrophobic Interaction Chromatography (HIC) ammonium_sulfate->hic gpc Gel Permeation Chromatography (GPC) hic->gpc iec Ion Exchange Chromatography (IEC) gpc->iec analysis Purity Analysis (SDS-PAGE) and Activity Assay iec->analysis end End: Purified Enzyme analysis->end

Caption: A typical experimental workflow for enzyme purification.

Conclusion

The biosynthesis of this compound precursors is a complex and highly regulated process. Understanding the intricate enzymatic steps and having access to robust experimental protocols are crucial for researchers in the fields of natural product chemistry, metabolic engineering, and drug development. The information presented in this guide, including the quantitative data and visual workflows, aims to provide a comprehensive resource to facilitate further research and the development of sustainable production platforms for these valuable pharmaceutical compounds. The heterologous expression of these pathways in microbial hosts, such as Saccharomyces cerevisiae, has shown great promise for the scalable production of this compound precursors, paving the way for more accessible and cost-effective manufacturing of vinca alkaloid-based therapeutics.

References

Vinzolidine's Impact on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic derivative of the Vinca alkaloid vinblastine, developed as an anti-cancer agent. Like other Vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth analysis of this compound's effects on microtubule dynamics, compiling available quantitative data, detailing relevant experimental protocols, and visualizing its mechanistic pathways. Due to the limited availability of recent research specifically on this compound, data from its parent compound, vinblastine, is included for comparative purposes where this compound-specific data is unavailable.

Quantitative Impact on Microtubule Dynamics and Cytotoxicity

This compound exerts its anti-cancer effects by interfering with the highly dynamic microtubule network within cells. This interference leads to mitotic arrest and subsequent apoptosis. The following tables summarize the available quantitative data on this compound's in vitro activity and provide a comparative context with vinblastine.

Table 1: In Vitro Activity of this compound in Human Tumor Clonogenic Assay

Tumor TypePercentage of Cases with ≥50% Inhibition of Tumor Colony Forming Units (TCFU)
Melanoma48%[1]
Lung Cancer48%[1]
Breast Cancer40%[1]
Renal Cancer33%[1]
Ovarian Cancer24%[1]
Colon Cancer29% (2/7 cases)[1]
Pancreatic Cancer33% (1/3 cases)[1]
Gastric Cancer75% (3/4 cases)[1]

This assay measures the ability of a drug to inhibit the growth of tumor cells capable of forming colonies in vitro.

Table 2: Comparative In Vitro Cytotoxicity of this compound and Vinblastine

MetricThis compoundVinblastineNotes
In Vitro Response Rate (Human Tumor Cloning System) 26%Not specified, but activity is not superior to vinblastineBased on the percentage of survival of tumor colony-forming units.

Mechanism of Action: Interference with Microtubule Polymerization

Vinca alkaloids, including this compound, bind to β-tubulin at the positive end of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules. At higher concentrations, they can induce microtubule depolymerization. This disruption of microtubule dynamics is the core of their anti-mitotic effect.

cluster_0 Microtubule Dynamics cluster_1 This compound Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubules Microtubules Microtubule Polymerization->Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Microtubules->Microtubule Depolymerization This compound This compound This compound->Microtubule Polymerization Inhibits This compound->Microtubule Depolymerization Promotes (at high conc.)

This compound's primary mechanism of action on microtubule dynamics.

Signaling Pathways Modulated by this compound

The disruption of microtubule dynamics by this compound triggers a cascade of intracellular signaling events, ultimately leading to programmed cell death (apoptosis). A key pathway activated is the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.

This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest JNK Activation JNK Activation Mitotic Arrest->JNK Activation Bcl-2 Phosphorylation Bcl-2 Phosphorylation JNK Activation->Bcl-2 Phosphorylation Apoptosis Apoptosis Bcl-2 Phosphorylation->Apoptosis Promotes

Signaling cascade initiated by this compound leading to apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on microtubule dynamics and cell viability.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 350 nm.

  • Materials:

    • Purified tubulin (>99%)

    • GTP solution (100 mM)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

    • This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer.

    • Add GTP to a final concentration of 1 mM.

    • Add this compound or vehicle control to the desired final concentrations.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

    • Plot absorbance versus time to generate polymerization curves.

  • Data Analysis: The rate of polymerization and the maximum polymer mass can be calculated from the curves. The IC50 for polymerization inhibition can be determined by testing a range of this compound concentrations.

Prepare tubulin solution Prepare tubulin solution Add GTP and this compound Add GTP and this compound Prepare tubulin solution->Add GTP and this compound Transfer to pre-warmed plate Transfer to pre-warmed plate Add GTP and this compound->Transfer to pre-warmed plate Measure A350 at 37°C Measure A350 at 37°C Transfer to pre-warmed plate->Measure A350 at 37°C Plot Absorbance vs. Time Plot Absorbance vs. Time Measure A350 at 37°C->Plot Absorbance vs. Time

Workflow for a tubulin polymerization assay.

Human Tumor Clonogenic Assay (HTCA)

This assay assesses the ability of a drug to inhibit the proliferation of tumor-initiating cells.

  • Principle: Single-cell suspensions of tumor cells are cultured in a semi-solid medium. The number of colonies formed after a specific incubation period is a measure of the clonogenic potential of the cells.

  • Materials:

    • Fresh tumor tissue or established cancer cell lines

    • Cell culture medium (e.g., RPMI-1640) with supplements

    • Fetal bovine serum

    • Agar or methylcellulose

    • This compound

    • Petri dishes or multi-well plates

  • Procedure:

    • Prepare a single-cell suspension from the tumor tissue or cell line.

    • Prepare a bottom layer of agar in the culture dishes.

    • Mix the cell suspension with a top layer of agar containing the desired concentration of this compound or vehicle control.

    • Plate the cell-agar mixture on top of the bottom layer.

    • Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 1-3 weeks.

    • Stain the colonies (e.g., with crystal violet) and count them manually or using an automated colony counter.

  • Data Analysis: The percentage of inhibition of tumor colony forming units (TCFU) is calculated by comparing the number of colonies in the drug-treated plates to the control plates.

Prepare single-cell suspension Prepare single-cell suspension Prepare agar layers Prepare agar layers Prepare single-cell suspension->Prepare agar layers Mix cells with this compound in top agar Mix cells with this compound in top agar Prepare agar layers->Mix cells with this compound in top agar Plate and incubate Plate and incubate Mix cells with this compound in top agar->Plate and incubate Stain and count colonies Stain and count colonies Plate and incubate->Stain and count colonies Calculate % TCFU inhibition Calculate % TCFU inhibition Stain and count colonies->Calculate % TCFU inhibition

Workflow for a human tumor clonogenic assay.

Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)

These assays are used to determine the concentration of a drug that inhibits cell growth by 50% (GI50 or IC50).

  • Principle: These are colorimetric assays that measure the number of viable cells. The MTT assay measures mitochondrial activity, while the SRB assay measures total cellular protein.

  • Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • 96-well plates

    • This compound

    • MTT or SRB reagent

    • Solubilization buffer (for MTT) or Tris base (for SRB)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 48 or 72 hours).

    • Add the MTT or SRB reagent and incubate according to the manufacturer's protocol.

    • Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The absorbance values are plotted against the drug concentration, and the GI50/IC50 value is determined from the dose-response curve.

Conclusion

This compound, as a Vinca alkaloid, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. While specific quantitative data on its direct interaction with tubulin and its effects on microtubule polymerization kinetics are limited, its in vitro anti-tumor activity has been demonstrated. The experimental protocols and signaling pathways described in this guide provide a framework for further investigation into the precise molecular mechanisms of this compound and for the development of novel anti-cancer therapies targeting the microtubule cytoskeleton. Further research is warranted to fully elucidate the quantitative aspects of this compound's impact on microtubule dynamics and to explore its potential in combination therapies.

References

Methodological & Application

Application Notes and Protocols: Vinzolidine In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic vinca alkaloid, a class of drugs known for their anti-cancer properties.[1] Like other vinca alkaloids, its mechanism of action is primarily related to the inhibition of microtubule formation within the mitotic spindle.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.[3] The evaluation of a compound's cytotoxic potential is a critical step in pre-clinical drug development.[4][5][6] In vitro cytotoxicity assays are essential tools for determining the dose-dependent toxic effects of new therapeutic agents on cancer cell lines.[4][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Key Principles of the Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[7][8] This reduction is carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[9][10]

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12][13] The released LDH catalyzes a reaction that results in a colored product, and the amount of color is proportional to the number of lysed cells.[12]

Data Presentation

The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the drug that inhibits 50% of cell growth or viability. This value is determined from a dose-response curve.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer485.2
A549Lung Cancer488.7
MCF-7Breast Cancer4812.1
JurkatT-cell Leukemia242.5

Experimental Protocols

MTT Assay Protocol

This protocol is adapted for a 96-well plate format.[7][9]

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in PBS)[7][9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[7][10]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their logarithmic growth phase.[7]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][9]

    • Incubate the plate for 2-4 hours at 37°C.[7][9]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.[7]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Mix thoroughly by pipetting up and down to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay Protocol

This protocol is designed for use with a 96-well plate format.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (often included in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat the cells with this compound.

    • It is crucial to include the following controls on each plate:[13]

      • No-Cell Control: Medium only for background measurement.

      • Vehicle-Only Control: Untreated cells with the vehicle.

      • Maximum LDH Release Control: Cells treated with a lysis buffer to induce 100% cell death.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[14]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stopping the Reaction and Measuring Absorbance:

    • Add 50 µL of the stop solution to each well.[14]

    • Gently shake the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[14]

Data Analysis:

The percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] x 100

Visualization of Protocols and Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Dilution treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add collect_supernatant Collect Supernatant incubation->collect_supernatant mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate solubilize Add Solubilizer mtt_incubate->solubilize mtt_read Read Absorbance @ 570nm solubilize->mtt_read data_analysis Calculate % Viability / Cytotoxicity mtt_read->data_analysis ldh_reaction Add LDH Reagent collect_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read ldh_read->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for this compound in vitro cytotoxicity testing.

signaling_pathway This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to microtubule Microtubule Polymerization This compound->microtubule Inhibits tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Required for metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Disruption leads to apoptosis Apoptosis metaphase_arrest->apoptosis Induces

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Application Note and Protocol: Assessing the Cytotoxicity of Vinzolidine using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic vinca alkaloid, a class of anti-cancer agents known to disrupt microtubule dynamics, a critical process for cell division.[1] This mechanism leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases of viable cells into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.

Data Presentation

Quantitative data from the MTT assay should be meticulously recorded and analyzed to determine the cytotoxic potential of this compound. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key parameter derived from this assay.[2][3] Data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Example of IC50 Values of this compound on Various Cancer Cell Lines after 48-hour exposure.

Cell LineHistologyIC50 (µM)
MCF-7Breast AdenocarcinomaInsert experimental value
A549Lung CarcinomaInsert experimental value
HeLaCervical AdenocarcinomaInsert experimental value
HCT116Colon CarcinomaInsert experimental value

Note: The IC50 values are dependent on the cell line, exposure time, and other experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay to evaluate the cytotoxicity of this compound.

Materials and Reagents:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade[4][5]

  • Cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure:

1. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, if the molecular weight of this compound is 853.0 g/mol , dissolve 8.53 mg of this compound in 1 mL of DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding:

  • Harvest exponentially growing cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

3. Treatment with this compound:

  • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. Based on the cytotoxic effects of other vinca alkaloids like vincristine, which are active in the nanomolar to low micromolar range, a starting concentration range of 1 nM to 100 µM is recommended.[6]

  • A suggested serial dilution could be: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0.78 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration.

  • Include a "cell-free" blank group containing only culture medium to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the cell-free blank from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism, Microsoft Excel). The IC50 is the concentration of this compound that results in 50% cell viability.[2]

Mandatory Visualizations

Signaling Pathway:

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Apoptosis Apoptosis MetaphaseArrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow:

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cells (96-well plate) Incubation Incubate with This compound (24-72h) CellSeeding->Incubation VinzolidinePrep Prepare this compound Dilutions VinzolidinePrep->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for the MTT assay with this compound.

References

Application Note: Analysis of Vinzolidine-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinzolidine, a member of the Vinca alkaloid family of chemotherapeutic agents, exerts its anticancer effects by interfering with microtubule dynamics.[1][2] Like other drugs in its class, such as vincristine and vinblastine, this compound binds to tubulin, the protein subunit of microtubules, and disrupts their polymerization.[3][4] This interference with microtubule function is particularly critical during cell division, as microtubules are essential components of the mitotic spindle.[4] The disruption of spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[5][6][7]

This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the DNA content of individual cells, allowing for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Principle of the Assay

The protocol is based on the stoichiometric binding of propidium iodide (PI) to DNA. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. Therefore, cells must be fixed and permeabilized, typically with ethanol, to allow PI to enter and bind to the cellular DNA.[9][10] The fluorescence intensity of the PI-stained cells is directly proportional to their DNA content.[9]

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication, and are in the G2 or mitosis (M) phase.

By analyzing the distribution of PI fluorescence intensity across a population of cells using a flow cytometer, one can generate a histogram that clearly delineates these cell cycle phases.[8] Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified and compared to untreated control cells.[6][7]

Experimental Protocols

I. Materials and Reagents

Equipment:

  • Flow cytometer (e.g., BD LSR II, Beckman Coulter CyAn)

  • Laminar flow hood for sterile cell culture

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Pipettes and sterile tips

  • 12 x 75 mm polystyrene/polypropylene tubes (FACS tubes)[11][12]

  • Hemocytometer or automated cell counter

Reagents:

  • Cell line of interest (e.g., K562, HeLa)

  • This compound (or a related Vinca alkaloid like Vincristine)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile, calcium and magnesium-free

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold (-20°C)[9][13]

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS[11]

    • 100 µg/mL RNase A in PBS[9][11]

    • (Optional: 0.1% Triton X-100 for permeabilization)[14]

  • Dimethyl sulfoxide (DMSO) for drug stock preparation

II. Cell Culture and this compound Treatment
  • Culture cells in complete medium in a 37°C, 5% CO2 incubator until they reach approximately 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for the experiment.

  • Seed cells into new culture plates or flasks at an appropriate density to ensure they are in the logarithmic growth phase and do not become confluent during the treatment period.[13]

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO equivalent to the highest drug concentration).

  • Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal time point for observing G2/M arrest.[7]

III. Cell Harvesting and Fixation
  • For suspension cells: Transfer the cell suspension from the culture flask/plate into a centrifuge tube.

  • For adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes.[9] Discard the supernatant.

  • Wash the cell pellet by resuspending it in 3-5 mL of cold PBS, then centrifuge again at 300 x g for 5 minutes.[9]

  • Discard the supernatant and resuspend the cell pellet in 0.5 mL of residual PBS. It is critical to achieve a single-cell suspension by gently vortexing or pipetting.[10]

  • Fixation: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise.[13] This slow addition helps prevent cell clumping.[9]

  • Incubate the cells in ethanol for at least 2 hours at -20°C.[13] Cells can be stored in 70% ethanol at 4°C for several weeks.[10][14]

IV. Propidium Iodide Staining
  • After fixation, centrifuge the cells at a slightly higher speed (e.g., 500-800 x g) for 5 minutes to pellet the fixed cells.[9] Carefully decant the ethanol.

  • Wash the cell pellet twice with 3-5 mL of PBS to remove any residual ethanol.[9][11] Centrifuge after each wash.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[11]

  • Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[10][11] Some cell types may require longer incubation times.[9]

  • (Optional) Immediately before analysis, filter the samples through a 35-50 micron nylon mesh to remove any cell aggregates, which can clog the flow cytometer.[12]

V. Flow Cytometry Acquisition and Analysis
  • Set up the flow cytometer to measure the fluorescence signal from PI, typically using a 488 nm excitation laser and collecting emission in the red spectrum (e.g., ~617 nm).

  • Ensure the instrument is set to collect the PI signal on a linear scale, as there is only a two-fold difference in DNA content between G0/G1 and G2/M populations.[8]

  • Run the samples at a low flow rate (e.g., under 400 events/second) to ensure high-quality data with low coefficients of variation (CVs) for the G0/G1 peaks.[11]

  • Collect data for at least 10,000-20,000 single-cell events per sample.[9][11]

  • Use a dot plot of the fluorescence area (FL-A) versus fluorescence width (FL-W) or height (FL-H) to gate on single cells and exclude doublets and larger aggregates.[11]

  • Generate a histogram of the PI fluorescence intensity for the single-cell population.

  • Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

The primary output of the experiment is the quantification of cell cycle distribution. The data should be summarized in a table to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution in K562 Cells after 24h Treatment

Treatment Concentration% Cells in G0/G1 (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control (DMSO)60.5 ± 2.125.3 ± 1.514.2 ± 1.8
10 nM this compound45.1 ± 3.520.7 ± 2.234.2 ± 3.1
50 nM this compound25.8 ± 2.815.1 ± 1.959.1 ± 4.5
100 nM this compound15.3 ± 2.210.4 ± 1.574.3 ± 3.9

Interpretation: A dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases, indicates successful cell cycle arrest induced by this compound.[7] This result is consistent with the drug's known mechanism of action.[4]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Vinzolidine_Pathway cluster_drug This compound Action cluster_cellular Cellular Process cluster_checkpoint Cell Cycle Checkpoint This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Polymerization Microtubule Polymerization Disrupted Tubulin->Polymerization Inhibits Dynamics Microtubule Dynamics Suppressed Polymerization->Dynamics Spindle Mitotic Spindle Formation Fails Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activated Spindle->SAC Triggers Arrest G2/M Phase Arrest SAC->Arrest Leads to

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Workflow Diagram

Cell_Cycle_Workflow start 1. Cell Seeding & Culture treat 2. This compound Treatment start->treat harvest 3. Cell Harvesting treat->harvest fix 4. Fixation (70% Cold Ethanol) harvest->fix stain 5. Staining (PI + RNase A) fix->stain acquire 6. Flow Cytometry Acquisition stain->acquire analyze 7. Data Analysis (Gating & Modeling) acquire->analyze

Caption: Workflow for flow cytometry cell cycle analysis after drug treatment.

References

Application Notes and Protocols for Vinzolidine Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic derivative of the vinca alkaloid vinblastine, which has demonstrated potential as an antineoplastic agent. Like other vinca alkaloids, its mechanism of action involves the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Preclinical in vivo animal studies are a critical step in the evaluation of novel anticancer agents like this compound, providing essential data on pharmacokinetics, efficacy, and toxicity prior to clinical investigation.

These application notes provide a comprehensive overview of a formulation strategy for this compound suitable for intravenous administration in animal models, along with detailed protocols for its preparation and use in efficacy studies. Due to the limited availability of public-domain preclinical data for this compound, representative data from its parent compound, vinblastine, is presented for illustrative purposes.

Data Presentation

Table 1: Proposed Intravenous Formulation for this compound Animal Studies
ComponentConcentrationPurpose
This compound Sulfate1 mg/mLActive Pharmaceutical Ingredient
0.9% Sodium Chloride Injection, USPq.s. to final volumeVehicle and tonicity agent
pH4.0 - 5.0Maintained for stability

Note: This proposed formulation is based on common practices for other vinca alkaloids. The final concentration of this compound sulfate may need to be adjusted based on the specific dosing requirements of the study.

Table 2: Representative Preclinical Pharmacokinetic Parameters of Vinblastine in Mice
ParameterValueAnimal ModelReference
Elimination Half-life (t½)~1.5 hoursMouse[Data adapted from publicly available literature on vinblastine]
Clearance (CL)~5 L/h/kgMouse[Data adapted from publicly available literature on vinblastine]
Volume of Distribution (Vd)~7 L/kgMouse[Data adapted from publicly available literature on vinblastine]

Disclaimer: This table presents representative pharmacokinetic data for vinblastine in mice as a surrogate, due to the lack of publicly available preclinical pharmacokinetic data for this compound.

Table 3: Representative In Vivo Efficacy of Vinblastine in a Murine Xenograft Model
Tumor ModelTreatment GroupTumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Human Lung Carcinoma XenograftVehicle Control0-
Human Lung Carcinoma XenograftVinblastine (1.5 mg/kg, i.v., weekly)65Yes

Disclaimer: This table presents representative efficacy data for vinblastine as a surrogate, due to the lack of publicly available in vivo efficacy data for this compound in specific animal models.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

Materials:

  • This compound sulfate powder

  • Sterile 0.9% Sodium Chloride Injection, USP

  • Sterile vials

  • Calibrated analytical balance

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound sulfate powder using a calibrated analytical balance.

  • Reconstitution: In a sterile vial, add a small volume of 0.9% Sodium Chloride Injection to the this compound sulfate powder. Gently swirl the vial to dissolve the powder completely.

  • Dilution: Once dissolved, add the remaining volume of 0.9% Sodium Chloride Injection to achieve the final desired concentration (e.g., 1 mg/mL).

  • pH Adjustment (if necessary): Measure the pH of the solution. If it falls outside the range of 4.0-5.0, adjust using sterile, dilute hydrochloric acid or sodium hydroxide.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and store at 2-8°C, protected from light, until use. The stability of the formulation under these conditions should be determined empirically.

Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used for xenograft studies.

Tumor Cell Implantation:

  • Culture a relevant human tumor cell line (e.g., lung, breast, or melanoma cancer cells) under standard conditions.

  • Harvest the cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

Study Design:

  • Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Group: Administer the prepared this compound formulation intravenously (e.g., via the tail vein) at a predetermined dose and schedule.

  • Control Group: Administer the vehicle (0.9% Sodium Chloride Injection) following the same schedule as the treatment group.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

    • Monitor the body weight of the animals as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Vinzolidine_Formulation_Workflow cluster_preparation Formulation Preparation weigh Weigh this compound Sulfate Powder reconstitute Reconstitute with 0.9% NaCl weigh->reconstitute dilute Dilute to Final Concentration reconstitute->dilute ph_adjust Adjust pH to 4.0-5.0 (if necessary) dilute->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter store Store at 2-8°C, Protected from Light filter->store Vinca_Alkaloid_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to microtubules Microtubules This compound->microtubules Inhibits Polymerization & Promotes Destabilization tubulin->microtubules Polymerization bcl2 Bcl-2 microtubules->bcl2 Mitotic Arrest Leads to JNK Activation and bcl2_p Phosphorylated Bcl-2 (Inactive) bcl2->bcl2_p Phosphorylation apoptosis Apoptosis bcl2_p->apoptosis Promotes

Application Notes and Protocols for Vinzolidine Quantification in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the quantification of Vinzolidine in plasma samples using High-Performance Liquid Chromatography (HPLC). The following sections detail the application notes, experimental protocols, and data presentation for a robust and reliable bioanalytical method.

Introduction

Therapeutic drug monitoring (TDM) is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity of pharmaceutical compounds. This compound, a novel therapeutic agent, requires accurate and precise quantification in biological matrices like plasma to understand its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/Vis or Mass Spectrometry) is a powerful and widely used technique for this purpose due to its high sensitivity, specificity, and reproducibility.

This document outlines a generalized yet detailed approach for developing and validating an HPLC method for this compound quantification in plasma, based on established bioanalytical principles.

Principle of the Method

The method is based on the principle of reversed-phase chromatography, where this compound is separated from endogenous plasma components on a non-polar stationary phase (e.g., C18 column) using a polar mobile phase. Following separation, the analyte is detected and quantified. Sample preparation is a critical step to remove interfering substances like proteins and phospholipids from the plasma matrix, ensuring the longevity of the analytical column and the accuracy of the results. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]

Application Notes

Sample Preparation

The choice of sample preparation technique is critical for developing a robust and reliable assay. The primary goal is to remove matrix components that can interfere with the analysis or damage the HPLC system.[3]

  • Protein Precipitation (PPT): This is a simple and fast method involving the addition of an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.[1][2] The supernatant is then injected into the HPLC system. While quick, it may result in a less clean sample compared to other methods.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from the aqueous plasma matrix into an immiscible organic solvent based on its partition coefficient. It generally provides a cleaner sample than PPT.[4]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that can yield very clean extracts.[1] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE is often more time-consuming and expensive than PPT or LLE.[1]

Chromatographic Conditions

The selection of appropriate chromatographic conditions is key to achieving good separation and peak shape.

  • Analytical Column: A reversed-phase C18 column is commonly used for the analysis of small molecule drugs.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The composition can be delivered in an isocratic (constant composition) or gradient (varying composition) mode to optimize separation.

  • Detector: A UV/Vis detector set at the maximum absorbance wavelength of this compound offers a cost-effective option. For higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS) can be used.[4]

Method Validation

A comprehensive method validation is essential to ensure the reliability of the analytical data. The validation should be performed according to established guidelines (e.g., ICH). Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the detector response is directly proportional to the analyte concentration. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable.[5]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Intra- and inter-day precision are typically assessed, with a relative standard deviation (RSD) of less than 15% being acceptable.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO).

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the mobile phase or an appropriate solvent.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working stock solutions into blank plasma to prepare calibration standards and QC samples at different concentration levels (low, medium, and high).

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Inject an appropriate volume (e.g., 10-20 µL) of the supernatant into the HPLC system.

HPLC System Setup and Operation
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance spectrum of this compound.

  • Injection Volume: 20 µL.

Data Analysis and Quantification
  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the regression equation to calculate the concentration of this compound in the QC and unknown plasma samples.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Linearity of this compound in Plasma

Concentration (ng/mL)Peak Area (Arbitrary Units)
1015,234
5076,170
100151,987
250380,567
500759,890
10001,521,456
Regression Equation y = 1520.3x - 123.4
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision of this compound Quantification in Plasma

Nominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=6)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
QC Low (30) 29.5 ± 1.298.34.15.5
QC Medium (300) 304.2 ± 9.8101.43.24.8
QC High (800) 792.0 ± 25.399.03.24.1

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_solvent Add Precipitation Solvent (Acetonitrile) plasma_sample->add_solvent vortex Vortex Mixing add_solvent->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV/Vis or MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Overall experimental workflow for this compound quantification in plasma.

protein_precipitation_workflow start Start: Plasma Sample step1 Add 3 volumes of ice-cold Acetonitrile start->step1 step2 Vortex for 1 minute step1->step2 step3 Centrifuge at 10,000 rpm for 10 min step2->step3 decision Result of Centrifugation step3->decision supernatant Collect Supernatant (contains this compound) decision->supernatant Liquid Phase pellet Discard Protein Pellet decision->pellet Solid Phase end Proceed to HPLC Analysis supernatant->end

Caption: Detailed workflow of the protein precipitation sample preparation method.

References

Application Note: Establishing Vinzolidine-Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinzolidine, a semi-synthetic derivative of the Vinca alkaloid vinblastine, is an anti-tubulin agent with demonstrated antitumor activity against a variety of solid tumors, including melanoma, lung cancer, and breast cancer[1]. Like other Vinca alkaloids, its mechanism of action involves the inhibition of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells[2][3][4]. However, the clinical efficacy of such chemotherapeutic agents is often limited by the development of drug resistance, either intrinsic or acquired[2][3].

The establishment of drug-resistant cancer cell line models is an essential in vitro tool for understanding the molecular mechanisms that drive resistance[5]. These models are crucial for the preclinical evaluation of new therapeutic strategies, including novel compounds and combination therapies, aimed at overcoming treatment failure[5][6]. This document provides a detailed protocol for generating and characterizing this compound-resistant cancer cell lines using a stepwise dose-escalation method.

Principle of the Method

The most common and robust method for establishing a drug-resistant cell line is the gradual or stepwise drug induction approach[5][7]. This process involves the continuous exposure of a parental cancer cell line to incrementally increasing concentrations of the target drug, in this case, this compound, over a prolonged period[5][8]. At each concentration, a small subset of cells that survive are selected and expanded. This repetitive process enriches for cells that have adapted to the drug pressure, ultimately leading to a cell line with a significantly higher half-maximal inhibitory concentration (IC50) compared to the original parental line[5].

Experimental Protocols

Protocol 1: Determination of Parental Cell Line IC50 for this compound

Before initiating the resistance induction process, it is critical to determine the baseline sensitivity of the parental cancer cell line to this compound. The IC50 value will serve as the basis for selecting the initial drug concentration for resistance development[9].

Materials:

  • Parental cancer cell line of choice (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CCK-8, MTT)

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Harvest logarithmically growing parental cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium[7][9]. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare a series of this compound dilutions in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 48-72 hours for anti-tubulin agents).

  • Cell Viability Assessment: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions[9].

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader[9].

  • IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis[5].

Protocol 2: Stepwise Establishment of this compound-Resistant Cell Line

This protocol describes the long-term culture of parental cells under increasing drug pressure to select for a resistant population.

Workflow Diagram

G cluster_0 Phase 1: Initiation cluster_1 Phase 2: Dose Escalation Cycle cluster_2 Phase 3: Stabilization & Confirmation Parental Select Parental Cell Line Det_IC50 Determine Initial IC50 Parental->Det_IC50 Start_Culture Start Culture at Low Dose (e.g., IC20) Det_IC50->Start_Culture Culture Culture until 80% Confluent Start_Culture->Culture Passage Passage & Split Population Culture->Passage Stabilize Maintain at Target High Dose for >8 Passages Culture->Stabilize Passage->Culture Population B (Maintain Dose) Increase_Dose Increase Dose (1.5x - 2.0x) Passage->Increase_Dose Population A Cryo Cryopreserve Backup Stock Passage->Cryo Increase_Dose->Culture Confirm_IC50 Determine New IC50 of Resistant Line Stabilize->Confirm_IC50 Compare Compare IC50: Resistant vs. Parental Confirm_IC50->Compare Characterize Functional & Molecular Characterization Compare->Characterize G Key Pathways in this compound Resistance cluster_0 Cellular Resistance Mechanisms cluster_1 Regulatory Signaling Pathways This compound This compound Microtubule Microtubule Disruption This compound->Microtubule Efflux ABC Transporter (e.g., P-gp/ABCB1) This compound->Efflux Drug Efflux Mitosis Mitotic Arrest Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Tubulin β-Tubulin Isotype Alteration / Mutation Tubulin->Microtubule Prevents Binding Wnt Wnt/β-catenin Pathway Wnt->Efflux Upregulates Transcription MAPK RAS/RAF/MAPK Pathway MAPK->Apoptosis Inhibits MAPK->Efflux Upregulates Transcription PI3K PI3K/Akt Pathway PI3K->Apoptosis Inhibits

References

Application Notes and Protocols: Assessing Vinzolidine's Effect on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic vinca alkaloid, a class of anti-cancer drugs known to interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis or programmed cell death.[1][2] Understanding the precise mechanism and quantifying the apoptotic effect of this compound is crucial for its development as a therapeutic agent. These application notes provide a comprehensive set of protocols to investigate the pro-apoptotic activity of this compound in cancer cell lines. The methodologies detailed herein are standard, robust techniques for characterizing the induction of apoptosis.

Putative Signaling Pathway for this compound-Induced Apoptosis

Vinca alkaloids, the class of compounds to which this compound belongs, typically induce apoptosis through the intrinsic (mitochondrial) pathway, although crosstalk with other pathways can occur. The process is initiated by the disruption of microtubule polymerization, which leads to mitotic arrest.[1][2] This cellular stress can activate signaling cascades, including the SAPK/JNK pathway, which in turn can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) and the activation of pro-apoptotic members (e.g., Bax, Bak).[3][4] The activation of Bax is a critical step, involving its translocation to the mitochondria, oligomerization, and the subsequent permeabilization of the outer mitochondrial membrane.[4] This leads to the release of cytochrome c, which complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, activating caspase-9.[5] Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Vinzolidine_Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound This compound Microtubules Microtubule Disruption This compound->Microtubules Inhibits polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest SAPK_JNK SAPK/JNK Pathway Mitotic_Arrest->SAPK_JNK Stress Signal Bcl2_inactivation Bcl-2/Bcl-xL (inactivated) SAPK_JNK->Bcl2_inactivation Phosphorylates Bax_activation Bax Activation & Dimerization SAPK_JNK->Bax_activation Activates Cytochrome_c Cytochrome c Release Bax_activation->Cytochrome_c Promotes Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1, Caspase-9) Caspase37 Active Caspase-3/7 Apoptosome->Caspase37 Activates DNA_Fragmentation DNA Fragmentation Caspase37->DNA_Fragmentation Cleaves substrates Cytochrome_c->Apoptosome

Putative signaling pathway of this compound-induced apoptosis.

Data Presentation

The following table presents hypothetical data illustrating the expected dose-dependent effect of this compound on a cancer cell line (e.g., HeLa) after a 48-hour treatment. This table is for illustrative purposes to demonstrate how to structure quantitative results from the described protocols.

This compound Conc. (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)% TUNEL Positive CellsRelative Bax/Bcl-2 Ratio (by Western Blot)
0 (Control)2.5 ± 0.51.2 ± 0.31.0 ± 0.10.8 ± 0.21.0 ± 0.2
1015.8 ± 1.25.4 ± 0.83.2 ± 0.412.5 ± 1.52.5 ± 0.3
5035.2 ± 2.518.9 ± 1.98.5 ± 0.945.8 ± 3.15.8 ± 0.6
10052.1 ± 3.130.5 ± 2.815.6 ± 1.578.2 ± 4.510.2 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

The overall workflow for assessing this compound's effect on apoptosis involves several key stages, from cell culture and treatment to data acquisition and analysis using various assays.

Experimental_Workflow cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Apoptosis Assays cluster_2 Phase 3: Data Analysis and Interpretation A Seed cancer cells (e.g., HeLa, Jurkat) B Treat with varying concentrations of this compound A->B C Incubate for desired time points (e.g., 24, 48, 72 hours) B->C D Annexin V/PI Staining (Flow Cytometry) C->D E Caspase-3/7 Activity Assay (Luminometry/Fluorometry) C->E F TUNEL Assay (Microscopy/Flow Cytometry) C->F G Western Blotting (Bcl-2, Bax, Cleaved Caspase-3) C->G H Quantify apoptotic populations D->H I Measure enzyme activity E->I J Visualize and quantify DNA fragmentation F->J K Determine protein expression levels G->K L Correlate findings and conclude on apoptotic mechanism H->L I->L J->L K->L

General experimental workflow for assessing apoptosis.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Cancer cell line (e.g., HeLa - adherent, or Jurkat - suspension)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

Protocol:

  • Culture cells in a 37°C, 5% CO₂ incubator to ~80% confluency.

  • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect from the flask.

  • Count cells and seed them at the desired density in appropriate culture plates (e.g., 6-well plates for flow cytometry and Western blotting, 96-well plates for caspase assays). Allow cells to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Annexin V/PI Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Protocol:

  • Harvest cells (including supernatant for adherent cells) and transfer to flow cytometry tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[8]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.[6][9]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Treated and control cells in a white-walled 96-well plate

  • Luminometer

Protocol:

  • Plate cells in a white-walled 96-well plate and treat with this compound as described above.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence of each sample with a luminometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11]

Materials:

  • TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)

  • Treated and control cells on coverslips or in a 96-well plate

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Protocol (for imaging):

  • Culture and treat cells on sterile coverslips in a multi-well plate.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.

  • Wash twice with deionized water.

  • Follow the kit manufacturer's protocol for the TdT reaction and subsequent detection steps.

  • (Optional) Counterstain nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blotting for Bcl-2 Family Proteins

This technique allows for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.[12][13]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Harvest and lyse cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the relative protein expression, normalizing to a loading control like β-actin.

References

Application Notes and Protocols for the Synthesis of Novel Vinzolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing novel derivatives of Vinzolidine, a semi-synthetic vinca alkaloid. The protocols detailed below are based on established methods for the modification of the parent compound, vinblastine, from which this compound is derived. The synthesis of novel this compound analogs hinges on the foundational coupling of the monomeric indole alkaloids, catharanthine and vindoline, followed by strategic chemical modifications.

Core Synthetic Strategy: Coupling of Catharanthine and Vindoline

The cornerstone of synthesizing the vinblastine scaffold, and by extension this compound derivatives, is the coupling of catharanthine and vindoline. This biomimetic process can be achieved through several methods, primarily involving oxidative coupling.

Table 1: Comparison of Key Coupling Methods for Catharanthine and Vindoline
Coupling MethodPromoter/ReagentKey FeaturesTypical Yield of Coupled ProductReference
Iron(III)-Promoted CouplingFerric Chloride (FeCl₃)Biomimetic approach; can be performed in a one-pot reaction to yield vinblastine directly.[1][2]Up to 66% (vinblastine and leurosidine)[1]
Triarylaminium Radical Cation Promoted CouplingTris(4-bromophenyl)aminium hexachloroantimonate (BAHA)High yield and excellent diastereoselectivity for the desired C16' stereochemistry.[3]85% (anhydrovinblastine)[3]
Anodic OxidationElectrochemical oxidationControlled potential method yielding a mixture of (16'S)- and (16'R)-anhydrovinblastine.Ratio dependent on conditions[4]

Experimental Protocol 1: Iron(III)-Promoted Coupling of Catharanthine and Vindoline to form Anhydrovinblastine

This protocol describes the formation of anhydrovinblastine, a key intermediate that can be further modified to generate vinblastine and its derivatives.

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (TFE)

  • Aqueous Hydrochloric Acid (0.1 N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a mixture of aqueous 0.1 N HCl and trifluoroethanol.

  • To this solution, add a solution of FeCl₃ (5 equivalents) in aqueous 0.1 N HCl dropwise at room temperature with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully add NaBH₄ (10 equivalents) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield anhydrovinblastine.

General Workflow for Novel this compound Derivative Synthesis

The synthesis of a novel this compound derivative typically follows a logical workflow, which can be adapted based on the desired modifications.

G cluster_0 Monomer Preparation cluster_1 Core Scaffold Synthesis cluster_2 Derivatization Strategies cluster_3 Final Product Catharanthine Catharanthine Coupling Oxidative Coupling (e.g., Fe(III) promoted) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Intermediate Coupling->Anhydrovinblastine Modification_Vindoline Modification of Vindoline Moiety Anhydrovinblastine->Modification_Vindoline Modification_Catharanthine Modification of Catharanthine Moiety Anhydrovinblastine->Modification_Catharanthine Modification_C20 Functionalization at C20' Anhydrovinblastine->Modification_C20 Novel_this compound Novel this compound Derivative Modification_Vindoline->Novel_this compound Modification_Catharanthine->Novel_this compound Modification_C20->Novel_this compound

Caption: General workflow for the synthesis of novel this compound derivatives.

Techniques for Synthesizing Novel Derivatives

Once the core anhydrovinblastine scaffold is obtained, various modifications can be introduced to generate novel this compound derivatives. The literature on vinblastine analogs provides a roadmap for these synthetic transformations.[5]

Modification of the Vindoline Moiety

The vindoline portion of the molecule offers several sites for chemical modification.

  • C4-Position: The acetate group at the C4 position can be hydrolyzed and subsequently re-esterified or converted to an amide to introduce novel functionalities.

  • Aromatic Ring: The aromatic ring of the vindoline subunit can be subjected to electrophilic substitution reactions, though this is less commonly explored.

Modification of the Catharanthine (Velbenamine) Moiety

Modifications in the upper, or velbenamine, part of the molecule have been shown to have significant implications for biological activity.[6]

  • Fluorination: Introduction of fluorine atoms, for example, at the C20' position, has led to the development of clinically used derivatives like vinflunine.[7]

  • Ring Contraction: Contraction of the C' ring of anhydrovinblastine has yielded potent analogs such as vinorelbine.[6]

Functionalization at the C20' Position

The C20' position is a critical site for introducing diversity into the vinblastine scaffold.

  • Hydroxylation: The double bond in anhydrovinblastine can be oxidized to introduce a hydroxyl group at the C20' position, leading to the vinblastine or leurosidine stereochemistry.

  • Introduction of Other Functional Groups: Through a Fe(III)/NaBH₄-mediated alkene functionalization of anhydrovinblastine, it is possible to introduce other functionalities such as amino groups, which can then be further derivatized to ureas and thioureas.[8]

Experimental Protocol 2: Synthesis of a C20'-Amino Vinblastine Derivative

This protocol outlines the introduction of an amino group at the C20' position, which serves as a versatile handle for further derivatization.

Materials:

  • Anhydrovinblastine

  • (Details on the specific reagents for azidation and reduction would be based on the chosen literature procedure, for example, using an azide source followed by reduction.)

Procedure (Conceptual Outline):

  • Azidation: Treat anhydrovinblastine with an appropriate azide source under conditions that favor addition across the C15'-C20' double bond. This step requires careful optimization to control regioselectivity and stereoselectivity.

  • Reduction: The resulting C20'-azido derivative is then reduced to the corresponding C20'-amino derivative. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Purification: The 20'-aminovinblastine is purified by chromatographic methods. This product can then be used in subsequent reactions to form novel urea, thiourea, or amide derivatives.[8]

Signaling Pathway Context: Inhibition of Tubulin Polymerization

This compound and its derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical process in cell division. Understanding this mechanism is crucial for the rational design of novel derivatives.

G cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitotic_Spindle Disruption of Mitotic Spindle Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin This compound This compound Derivative This compound->Polymerization Inhibition Cell_Cycle_Arrest Mitotic Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Vinzolidine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vinzolidine and encountering resistance in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other vinca alkaloids, functions as an anti-cancer agent by interfering with microtubule dynamics. It binds to tubulin, inhibiting the polymerization of microtubules.[1][2] This disruption of the microtubule network leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

Resistance to vinca alkaloids, including this compound, can be multifactorial. The most common mechanisms include:

  • Overexpression of ATP-binding cassette (ABC) transporters: Proteins like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs) act as efflux pumps, actively removing this compound from the cancer cell, thereby reducing its intracellular concentration and efficacy.[1][3][4][5]

  • Alterations in β-tubulin: Mutations or changes in the expression of β-tubulin isoforms can alter the binding site for vinca alkaloids, making the microtubules less susceptible to the drug's effects.[1]

  • Reduced susceptibility to apoptosis: Cancer cells can develop mechanisms to evade the apoptotic pathways that are normally triggered by this compound-induced mitotic arrest.[2][5]

  • Increased drug detoxification: Cellular mechanisms, such as conjugation with glutathione, can inactivate the drug.[5][6]

Q3: How can I confirm if my resistant cell line is overexpressing ABC transporters?

You can assess the expression and function of ABC transporters using several methods:

  • Western Blotting: To quantify the protein levels of specific transporters like P-glycoprotein.

  • qRT-PCR: To measure the mRNA expression levels of the genes encoding these transporters (e.g., ABCB1 for P-gp).

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of the transporters (e.g., Rhodamine 123 for P-gp). Increased efflux of the dye in resistant cells, which can be reversed by a known inhibitor (e.g., Verapamil), indicates functional transporter activity.

Q4: Are there any known inhibitors that can be used to overcome P-glycoprotein-mediated this compound resistance?

Yes, several compounds have been investigated for their ability to inhibit P-glycoprotein and reverse multidrug resistance. While specific studies on this compound are limited, inhibitors that are effective for other vinca alkaloids like vincristine may also be effective for this compound. Some examples of P-gp inhibitors include Verapamil and piperine-inspired compounds.[3][7] It is crucial to co-administer these inhibitors with the chemotherapeutic drug to see a reversal of resistance.[3]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in drug sensitivity assays.
Possible Cause Recommended Solution
Cell plating density is not optimized. The cell density can affect drug response. It is recommended to perform a preliminary experiment to determine the optimal plating density that allows for uniform cell growth during the assay period.[8]
Duration of drug exposure is not appropriate. Ideally, the drug treatment duration should allow for at least one to two cell divisions.[8] For slowly proliferating cells, a longer exposure time may be necessary.
Inaccurate determination of cell viability. Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is linear in the range of cell numbers used. It is also good practice to include a time-zero control to account for the initial cell number.[8]
This compound degradation. Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions to prevent degradation.
Problem 2: Difficulty in generating a this compound-resistant cell line.
Possible Cause Recommended Solution
Initial drug concentration is too high. Start with a this compound concentration around the IC20-IC30 of the parental cell line to allow for gradual adaptation.
Drug concentration is increased too rapidly. Increase the drug concentration in small increments (e.g., 1.5 to 2.0-fold) only after the cells have recovered and are proliferating steadily at the current concentration.[9] If significant cell death occurs, reduce the fold-increase.[9]
Pulsed treatment vs. continuous exposure. Consider using a pulsed treatment approach where cells are exposed to the drug for a period, followed by a recovery period in drug-free media.[10] This can sometimes be more effective in selecting for resistant populations.
Heterogeneity of the parental cell line. The parental cell line may have a low frequency of resistant cells. Consider starting with a larger population of cells or using single-cell cloning to isolate and expand resistant colonies.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes the process of developing a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[9]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Sterile cell culture flasks and plates

Procedure:

  • Determine the initial IC50 of the parental cell line: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cells.

  • Initial Drug Exposure: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC20-IC30.

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them.

  • Incremental Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the initial drug concentration, increase the this compound concentration by 1.5 to 2.0-fold.[9]

  • Repeat and Expand: Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.

  • Characterize the Resistant Cell Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 3-10 fold higher than the parental IC50), the resistant cell line is established.[9] Characterize the resistance by comparing the IC50 values of the parental and resistant cell lines.[9]

Protocol 2: Drug Sensitivity Assay (Endpoint Measurement)

This protocol outlines a standard endpoint assay to measure the sensitivity of cancer cells to this compound.[8]

Materials:

  • Parental and/or resistant cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescent-based assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[8]

  • Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability against the drug concentration. Use a non-linear regression analysis to determine the IC50 value.[9]

Visualizations

Vinzolidine_Resistance_Mechanisms cluster_cell Cancer Cell Vinzolidine_in This compound Microtubules Microtubules Vinzolidine_in->Microtubules Inhibits polymerization Pgp P-glycoprotein (Efflux Pump) Vinzolidine_in->Pgp Tubulin_Mutation Altered β-tubulin Vinzolidine_in->Tubulin_Mutation Reduced binding Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Anti_Apoptotic Anti-Apoptotic Mechanisms Mitotic_Arrest->Anti_Apoptotic Blocked by Vinzolidine_out Extracellular This compound Pgp->Vinzolidine_out Efflux Vinzolidine_ext Extracellular This compound Vinzolidine_ext->Vinzolidine_in Influx Experimental_Workflow_Resistance start Start with Parental Cancer Cell Line ic50_parental Determine Parental IC50 start->ic50_parental culture Culture with increasing [this compound] ic50_parental->culture characterize Characterize Resistant Cell Line culture->characterize ic50_resistant Determine Resistant IC50 characterize->ic50_resistant mechanism Investigate Resistance Mechanisms ic50_resistant->mechanism abc ABC Transporter Expression/Function mechanism->abc Efflux tubulin β-tubulin Sequencing/Expression mechanism->tubulin Target Alteration apoptosis Apoptosis Assays mechanism->apoptosis Survival overcome Test Strategies to Overcome Resistance abc->overcome tubulin->overcome apoptosis->overcome

References

Troubleshooting Inconsistent Results in Vinzolidine Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Vinzolidine cytotoxicity assays. By following these guidelines, users can enhance the consistency and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound is a semi-synthetic vinca alkaloid.[1] Its cytotoxic effects stem from its ability to inhibit cell division by disrupting microtubule formation. This interference with the mitotic spindle leads to cell cycle arrest, primarily in the metaphase, and subsequently induces apoptosis (programmed cell death).[2][3]

Q2: Why am I observing high variability in my IC50 values for this compound across experiments?

Inconsistent IC50 values for this compound can arise from several factors:

  • Cellular Health and Passage Number: The health and passage number of your cells are critical. Using cells that have been passaged too many times or are not in a healthy, exponential growth phase can lead to variable responses to this compound.[4]

  • Inconsistent Cell Seeding Density: The number of cells seeded per well can significantly impact the assay results.[4][5] Overly high or low cell densities can alter the metabolic rate and drug sensitivity of the cells.[5][6]

  • Variations in Drug Preparation: Ensure that this compound is properly dissolved and that the stock solutions are stored correctly to maintain stability. Any degradation of the compound will lead to a decrease in its cytotoxic effect.

  • Inconsistent Incubation Times: The duration of cell exposure to this compound and the timing of the addition of assay reagents must be kept consistent across all experiments.

  • Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can also contribute to different IC50 values, as they measure different cellular endpoints.[7][8]

Q3: My control wells (untreated cells) show low viability. What could be the cause?

Low viability in control wells can be attributed to:

  • Suboptimal Cell Culture Conditions: Ensure that the culture medium, supplements, and incubator conditions (temperature, CO2, humidity) are optimal for your specific cell line.[4]

  • High Seeding Density: Over-confluent cells in control wells can lead to nutrient depletion and cell death, resulting in a lower viability signal.[4]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and viability.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to the cells. It is crucial to include a vehicle control (medium with the same concentration of solvent) in your experimental setup.

Q4: Can the type of cell line used affect the outcome of the this compound cytotoxicity assay?

Absolutely. Different cell lines can exhibit varying sensitivities to the same compound due to their unique biological characteristics.[8] This can be due to differences in:

  • Drug Uptake and Efflux: The expression levels of drug transporters, such as P-glycoprotein, can influence the intracellular concentration of this compound.[9]

  • Target Expression: Variations in the expression or structure of β-tubulin can affect the binding of this compound.[9]

  • Cellular Metabolism: The metabolic rate of different cell lines can influence the results of metabolic-based cytotoxicity assays like the MTT assay.[4]

Troubleshooting Guides

Issue 1: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Contamination of Reagents Use fresh, sterile reagents. Filter-sterilize solutions if necessary.
High Concentration of Phenol Red in Medium Use phenol red-free medium for the assay, as it can interfere with absorbance readings.[10]
Precipitation of this compound Visually inspect the wells for any precipitate. Ensure this compound is fully dissolved in the solvent before adding to the medium.
Interaction of this compound with Assay Reagents Run a control with this compound in cell-free medium to check for any direct reaction with the assay dye.[5]
Issue 2: Inconsistent Results Between Replicates
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting.[11]
Pipetting Errors Calibrate and use appropriate pipettes for the volumes being dispensed. Be consistent with pipetting technique.
Edge Effects in Microplates To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS or medium.
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker.[5] Visually confirm dissolution under a microscope before reading the plate.[5]
Issue 3: Unexpected Drug Resistance
Potential Cause Troubleshooting Step
Development of Acquired Resistance If culturing cells for extended periods with the drug, they may develop resistance. Use cells with a lower passage number.
Overexpression of Efflux Pumps Analyze the expression of ABC transporters like P-glycoprotein in your cell line.[9]
Alterations in β-tubulin Consider sequencing the tubulin genes in your cell line to check for mutations that might affect this compound binding.[9]
Incorrect Drug Concentration Verify the concentration of your this compound stock solution.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines. Note: These are example values and may not reflect actual experimental data.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma150
MCF-7Breast Adenocarcinoma250
HCT116Colorectal Carcinoma100
HeLaCervical Adenocarcinoma300

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6][12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by pipetting up and down or using a plate shaker.[5]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the untreated control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Maintain Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_this compound Prepare this compound Stock add_this compound Add this compound Dilutions prepare_this compound->add_this compound seed_cells->add_this compound incubate Incubate for 48-72h add_this compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a standard this compound cytotoxicity assay.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_solutions Potential Solutions start Inconsistent Results Observed check_cells Check Cell Health & Passage Number start->check_cells check_seeding Verify Cell Seeding Density start->check_seeding check_reagents Assess Reagent Stability & Preparation start->check_reagents check_protocol Review Assay Protocol Execution start->check_protocol solution_cells Use healthy, low passage cells check_cells->solution_cells solution_seeding Optimize and standardize seeding check_seeding->solution_seeding solution_reagents Prepare fresh reagents check_reagents->solution_reagents solution_protocol Ensure consistent timing and technique check_protocol->solution_protocol

Caption: A logical approach to troubleshooting inconsistent assay results.

signaling_pathway This compound's Mechanism of Action This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin binds to microtubules Microtubule Polymerization tubulin->microtubules inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle essential for metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest disruption leads to apoptosis Apoptosis metaphase_arrest->apoptosis triggers

Caption: The signaling pathway of this compound-induced cytotoxicity.

References

Vinzolidine In Vivo Mouse Model Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Vinzolidine in in vivo mouse models. The information is designed to assist in the optimization of dosing schedules and to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a semi-synthetic derivative of vinblastine, classifying it as a vinca alkaloid.[1] Like other vinca alkaloids, its primary mechanism of action is the inhibition of mitosis at the metaphase stage. It achieves this by binding to tubulin and disrupting the assembly of microtubules, which are essential components of the mitotic spindle necessary for cell division.[2][3] This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Q2: What are the known dose-limiting toxicities of this compound and other vinca alkaloids?

A2: Clinical studies of this compound have identified myelosuppression (a decrease in the production of blood cells in the bone marrow) as a dose-limiting toxicity.[4] This is consistent with other vinca alkaloids, which are known to cause bone marrow suppression.[2] Other significant toxicities associated with vinca alkaloids include gastrointestinal issues and neurotoxicity.[5][6]

Q3: Are there established this compound dosage guidelines for in vivo mouse models?

A3: Currently, there is limited publicly available data specifically on this compound dosage for in vivo mouse models. Therefore, it is recommended to perform a dose-finding (dose escalation) study to determine the Maximum Tolerated Dose (MTD) and optimal therapeutic dose for your specific mouse strain and tumor model. Dosage recommendations for other vinca alkaloids, such as vincristine and vinblastine, can be used as a starting point for these studies (see Table 1).

Troubleshooting Guide

Issue 1: High mortality or excessive weight loss in treated mice.

  • Possible Cause: The administered dose of this compound is too high, leading to severe toxicity.

  • Troubleshooting Steps:

    • Immediately reduce the dosage in subsequent cohorts.

    • Increase the frequency of animal monitoring to at least twice daily to catch early signs of distress.

    • Ensure the dosing schedule is appropriate. A continuous low-dose schedule may be better tolerated than a single high-dose bolus.[7][8]

    • Review the health status of the mice before treatment initiation. Compromised animals may be more susceptible to toxicity.

Issue 2: Injection site reactions (swelling, ulceration).

  • Possible Cause: this compound, like other vinca alkaloids, is a potent vesicant, meaning it can cause severe tissue damage if it leaks outside the vein (extravasation).[2][5]

  • Troubleshooting Steps:

    • Administration Route: Intravenous (IV) administration is the preferred route for vinca alkaloids to minimize local tissue damage.[9] If using intraperitoneal (IP) injection, ensure proper technique to avoid leakage into the subcutaneous space.

    • Handling: Exercise extreme caution during preparation and administration.

    • Antidote: In case of suspected extravasation, hyaluronidase has been shown to be an effective local antidote for vinca alkaloid-induced skin ulceration in mice.[10] Do not use topical cooling, as this can exacerbate the toxicity.[10]

Issue 3: Lack of anti-tumor efficacy.

  • Possible Cause 1: The dose of this compound is too low.

    • Solution: Gradually escalate the dose in subsequent experimental groups, while carefully monitoring for signs of toxicity.

  • Possible Cause 2: The dosing schedule is suboptimal.

    • Solution: Vinca alkaloids are cell-cycle specific, so the dosing schedule can significantly impact efficacy.[2] Experiment with different schedules (e.g., more frequent lower doses versus less frequent higher doses).

  • Possible Cause 3: The tumor model is resistant to vinca alkaloids.

    • Solution: Investigate the expression of drug resistance markers, such as P-glycoprotein (MDR1), in your tumor model.[11] Consider combination therapies, as vinca alkaloids are often used in conjunction with other chemotherapeutic agents.[6]

Experimental Protocols & Data

Vinca Alkaloid Dosage in Mouse Models (for reference)

The following table summarizes dosages of vincristine and vinblastine from published studies in mice. This data should be used as a reference point for designing a dose-finding study for this compound.

Compound Dosage Route of Administration Mouse Strain Tumor Model/Context Reference
Vincristine1.0, 1.5, 2.0, 3.0 mg/kg (single dose)IPB6D2F1Toxicity study[1]
Vincristine0.5 mg/kg (5 consecutive days)IPNot specifiedNeuropathy model[12]
Vincristine50µg (single dose)IVNot specifiedEwing sarcoma[13]
Vinblastine2 mg/kg (single dose)IVFVBPharmacokinetic study[11]
Vinblastine1.5 mg/m² (~0.5 mg/kg) (twice weekly)IPNot specifiedNeuroblastoma[7]
Vinblastine0.005-2.0 mg/kgNot specifiedBALB/cMicronucleus induction[14]
Protocol: Maximum Tolerated Dose (MTD) Study for this compound
  • Animal Model: Use a sufficient number of healthy, age-matched mice (e.g., 3-5 per group) for each dose level. The choice of strain should be appropriate for your tumor model.

  • Dose Escalation:

    • Based on the reference data for other vinca alkaloids, start with a low dose of this compound (e.g., 0.1-0.25 mg/kg).

    • Administer the drug via the intended route (e.g., IV or IP).

    • Gradually increase the dose in subsequent cohorts of mice. A common dose escalation scheme is the modified Fibonacci sequence.

  • Monitoring:

    • Body Weight: Record the body weight of each mouse daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Clinical Signs: Observe the mice twice daily for clinical signs of toxicity, such as lethargy, ruffled fur, hunched posture, diarrhea, or neurological symptoms (e.g., ataxia, paresis).

    • Hematology: At the end of the study or if signs of severe toxicity are observed, collect blood samples for a complete blood count (CBC) to assess myelosuppression (neutropenia, thrombocytopenia).

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or a body weight loss of more than a predefined percentage (e.g., 20%).

Visualizations

Signaling Pathway

Vinzolidine_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Metaphase Metaphase Arrest Spindle->Metaphase Required for Mitosis Apoptosis Apoptosis Metaphase->Apoptosis Leads to

Caption: Mechanism of action of this compound in a cancer cell.

Experimental Workflow

Dose_Optimization_Workflow start Start: Define Mouse and Tumor Model mtd_study Phase 1: MTD Study (Dose Escalation) start->mtd_study monitor_toxicity Monitor Toxicity: - Body Weight - Clinical Signs - Hematology mtd_study->monitor_toxicity efficacy_study Phase 2: Efficacy Study (at doses ≤ MTD) mtd_study->efficacy_study monitor_efficacy Monitor Efficacy: - Tumor Volume - Survival efficacy_study->monitor_efficacy data_analysis Data Analysis and Dosage Selection efficacy_study->data_analysis end Optimal this compound Dosage Identified data_analysis->end

Caption: Workflow for this compound dose optimization in mouse models.

Troubleshooting Logic

Troubleshooting_Tree start Experiment Issue? high_toxicity High Toxicity/ Weight Loss? start->high_toxicity Yes no_efficacy No Anti-Tumor Efficacy? start->no_efficacy No reduce_dose Action: - Reduce Dose - Adjust Schedule - Screen Animal Health high_toxicity->reduce_dose Yes injection_site Injection Site Reaction? no_efficacy->injection_site No increase_dose Action: - Increase Dose - Alter Schedule - Check for Resistance no_efficacy->increase_dose Yes check_admin Action: - Verify IV/IP Technique - Handle as Vesicant - Prepare Antidote injection_site->check_admin Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Addressing Myelosuppression with Parenteral Vinzolidine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing myelosuppression associated with the semi-synthetic vinca alkaloid, Vinzolidine. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a semi-synthetic vinca alkaloid, a class of anti-cancer drugs derived from the Madagascar periwinkle plant.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization.[2][3][4][5] By binding to tubulin, the protein subunit of microtubules, this compound disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This interference leads to cell cycle arrest in the metaphase and subsequent programmed cell death (apoptosis).[2][3][4]

Q2: What is myelosuppression and why is it a concern with this compound?

Myelosuppression, also known as bone marrow suppression, is a decrease in the bone marrow's ability to produce red blood cells, white blood cells, and platelets.[6][7][8] This condition is a common and serious side effect of many chemotherapeutic agents, including this compound.[1][6][9][10] For this compound, myelosuppression, particularly neutropenia (a decrease in neutrophils, a type of white blood cell), is a dose-limiting toxicity.[1][10] This means that the severity of myelosuppression limits the maximum dose of the drug that can be safely administered to patients. Severe myelosuppression can lead to life-threatening complications such as anemia, infections, and bleeding.[6][7][8]

Q3: Why were parenteral formulations of this compound proposed?

Early clinical trials with an oral formulation of this compound revealed erratic and unpredictable myelosuppression among patients, and even within the same patient at a constant dose.[9][10] This unpredictability posed a significant challenge for safe and effective dosing. It was hypothesized that a parenteral (e.g., intravenous) formulation would provide more predictable pharmacokinetics and, consequently, a more consistent and manageable toxicity profile, including myelosuppression.[9][10] An intravenous formulation was subsequently developed and tested in a Phase I trial, where it was observed that the erratic myelosuppression seen with the oral form was not present.[9]

Q4: What were the key findings from early clinical trials of this compound regarding myelosuppression?

Phase I and II clinical trials of both oral and intravenous this compound identified myelosuppression as the primary dose-limiting toxicity.[1][9][10] The following table summarizes key findings related to toxicity from these early studies.

FormulationStudy PhaseDose-Limiting ToxicitiesObservations on MyelosuppressionReference
OralPhase ISevere neutropenia, syndrome of inappropriate antidiuretic hormone (SIADH), paralytic ileusMyelosuppression was the maximal tolerated dose-limiting factor.[1]
OralPhase I-IIMyelosuppressionMyelosuppression was noted to be unpredictable among patients and even in the same patient on a constant dose, leading to the study's closure.[10]
IntravenousPhase IMyelosuppression and neuropathyErratic myelosuppression observed with the oral formulation was not seen with the intravenous formulation.[9]

Q5: How can parenteral formulations, in general, help mitigate the toxicity of vinca alkaloids?

Advanced parenteral formulations, such as liposomal encapsulation, have been developed for other vinca alkaloids like vincristine to reduce toxicity and improve therapeutic efficacy.[4][11][12] These formulations can alter the drug's pharmacokinetic properties, leading to:

  • Prolonged circulation time: This allows for sustained exposure of tumor cells to the drug.[12]

  • Reduced peak plasma concentrations: This can decrease the immediate toxic effects on healthy tissues, including the bone marrow.

  • Targeted drug delivery: Liposomes can be designed to preferentially accumulate in tumor tissues, thereby increasing the drug concentration at the site of action and reducing systemic toxicity.[11][12] For instance, liposomal vincristine (Marqibo®) has been approved for clinical use.[11]

Diagram of Vinca Alkaloid Mechanism of Action

cluster_cell Cell This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibited Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Disruption of Formation Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Triggers

Caption: General mechanism of action of this compound and other vinca alkaloids.

Troubleshooting Guide

Q1: We are observing higher than expected myelosuppression in our preclinical model with a new parenteral this compound formulation. What could be the cause?

Several factors could contribute to unexpectedly high myelosuppression:

  • Formulation Instability: The parenteral formulation may be unstable, leading to premature release of a high concentration of the drug ("dose dumping"). This can result in acute toxicity.

    • Action: Assess the in vitro stability of your formulation under experimental conditions (e.g., in plasma at 37°C) to determine the drug release rate.

  • Altered Pharmacokinetics: The formulation may have altered the pharmacokinetic profile of this compound in an unexpected way, leading to higher or more prolonged exposure of the bone marrow to the drug.

    • Action: Conduct a pharmacokinetic study in your animal model to compare the plasma concentration-time profile of your new formulation to that of a standard this compound solution.

  • Model Sensitivity: The specific animal strain or species you are using may be particularly sensitive to the myelosuppressive effects of vinca alkaloids.

    • Action: Review the literature for data on the sensitivity of your chosen animal model to other myelosuppressive agents. Consider conducting a dose-response study to establish the maximum tolerated dose (MTD) of your formulation in this specific model.

  • Vehicle Effects: The excipients or vehicle used in your parenteral formulation could have intrinsic toxicities or could be potentiating the myelosuppressive effects of this compound.

    • Action: Administer the vehicle alone to a control group of animals to assess its independent effects on hematological parameters.

Q2: There is significant variability in the degree of myelosuppression observed between animals in the same treatment group. How can we reduce this variability?

Variability in myelosuppression can be a significant challenge. Here are some steps to identify and mitigate the source of variability:

  • Dosing Accuracy: Ensure precise and consistent administration of the parenteral formulation. For intravenous injections, the rate of infusion can influence drug distribution and toxicity.

    • Action: Standardize the dosing procedure, including the volume, rate of injection, and site of administration. Use calibrated equipment for all administrations.

  • Animal Health and Homogeneity: Underlying health issues or genetic variability within your animal cohort can affect their response to chemotherapy.

    • Action: Use animals from a reputable supplier and ensure they are of similar age and weight. Acclimatize the animals properly before starting the experiment and monitor their health closely.

  • Formulation Homogeneity: If you are using a suspension or emulsion, ensure that the formulation is homogenous and that each animal receives a consistent dose.

    • Action: Gently mix the formulation before drawing each dose to prevent settling or separation of the components.

  • Pharmacokinetic Variability: As observed with oral this compound, inter-animal differences in drug metabolism and clearance can lead to variable systemic exposure.[10]

    • Action: If variability persists, consider collecting satellite pharmacokinetic samples from a subset of animals to correlate drug exposure with the degree of myelosuppression.

Q3: How do we differentiate between myelosuppression caused by this compound and potential toxicity from the parenteral formulation vehicle?

It is crucial to distinguish between the pharmacological effect of the active pharmaceutical ingredient (API) and any potential toxicity from the excipients in the formulation.

  • Vehicle Control Group: The most direct way to assess the impact of the formulation vehicle is to include a control group that receives the vehicle alone, without this compound.

    • Action: This group should be treated on the same schedule and with the same volume of vehicle as the experimental groups. Monitor the hematological parameters of this group in parallel with the this compound-treated groups.

  • Dose-Response Comparison: Compare the dose-response curve for myelosuppression of your formulated this compound with that of a simple, well-characterized this compound solution (if soluble and stable).

    • Action: If the formulated version is significantly more toxic at equivalent doses of this compound, it suggests that the formulation components may be contributing to the toxicity.

  • In Vitro Assays: Use in vitro assays, such as the Colony-Forming Unit (CFU) assay described below, to assess the direct effects of the vehicle on hematopoietic progenitor cells.

    • Action: Incubate bone marrow cells with the vehicle alone and compare the colony formation to that of untreated control cells.

Potential Parenteral Formulations for Vinca Alkaloids

Formulation TypePotential Advantages for Mitigating MyelosuppressionKey Considerations
Liposomes Reduced peak plasma concentrations, potential for passive targeting to tumors (EPR effect), sustained drug release.[11][12]Stability, drug loading efficiency, potential for immune reactions.
Polymeric Micelles Solubilization of poorly soluble drugs, small size for tumor penetration, sustained release.Biocompatibility of the polymer, drug release kinetics.
Drug-Polymer Conjugates Altered pharmacokinetics, potential for targeted delivery by attaching a targeting ligand.Stability of the linker, potential for immunogenicity.
Nanosuspensions Enhanced dissolution of poorly soluble drugs, potential for altered biodistribution.Physical stability (aggregation), potential for embolism if particle size is not controlled.

Workflow for Troubleshooting Unexpected Myelosuppression

Unexpected_Myelosuppression Unexpectedly High or Variable Myelosuppression Observed Check_Formulation 1. Assess Formulation - Stability (in vitro release) - Homogeneity Unexpected_Myelosuppression->Check_Formulation Check_Dosing 2. Review Dosing Procedure - Accuracy and consistency - Rate of administration Unexpected_Myelosuppression->Check_Dosing Evaluate_Animal_Model 3. Evaluate Animal Model - Health status - Strain sensitivity Unexpected_Myelosuppression->Evaluate_Animal_Model PK_Study 4. Conduct Pharmacokinetic Study - Compare to standard solution - Correlate exposure with toxicity Check_Formulation->PK_Study Check_Dosing->PK_Study Evaluate_Animal_Model->PK_Study Vehicle_Control 5. Run Vehicle-Only Control Group - Assess intrinsic toxicity of excipients PK_Study->Vehicle_Control In_Vitro_Assay 6. In Vitro Hematotoxicity Assay - e.g., CFU assay with vehicle Vehicle_Control->In_Vitro_Assay Outcome Identify Cause and Refine Protocol In_Vitro_Assay->Outcome

Caption: A logical workflow for troubleshooting unexpected myelosuppression in preclinical studies.

Experimental Protocols

Protocol: Assessment of this compound-Induced Myelosuppression in a Murine Model

1. Objective: To evaluate the myelosuppressive effects of a parenteral this compound formulation in mice.

2. Materials:

  • Parenteral this compound formulation

  • Vehicle control

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Sterile syringes and needles

  • EDTA-coated microtainer tubes for blood collection

  • Automated hematology analyzer

  • Reagents for bone marrow cell isolation (e.g., PBS, fetal bovine serum)

  • Hemocytometer or automated cell counter

3. Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, and multiple dose levels of the this compound formulation). A typical group size is 5-8 mice.

  • Dosing: Administer the parenteral this compound formulation or vehicle control via the intended route (e.g., intravenous injection into the tail vein). Record the exact time of administration.

  • Blood Collection: Collect peripheral blood samples (e.g., via retro-orbital or submandibular bleed) at baseline (before dosing) and at several time points after dosing (e.g., days 3, 7, 14, and 21). Collect blood into EDTA-coated tubes to prevent coagulation.

  • Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine the counts of red blood cells (RBCs), white blood cells (WBCs) with differential, and platelets. The nadir (lowest point) for neutrophil counts is often observed around 7-10 days after administration of cytotoxic agents.

  • Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of mice and harvest the femurs and tibias. Flush the bone marrow with appropriate buffer. Perform a total nucleated cell count using a hemocytometer or automated cell counter. Prepare bone marrow smears for cytological analysis to assess cellularity and morphology.

  • Data Analysis: Plot the mean cell counts for each group over time. Statistically compare the cell counts of the treatment groups to the vehicle control group at each time point. The severity of myelosuppression can be graded based on the percentage decrease in cell counts from baseline.

Protocol: In Vitro Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

1. Objective: To assess the direct cytotoxic effect of a parenteral this compound formulation on hematopoietic progenitor cells in vitro.

2. Materials:

  • Parenteral this compound formulation and vehicle

  • Murine or human bone marrow mononuclear cells

  • Methylcellulose-based medium containing appropriate cytokines for different hematopoietic lineages (e.g., MethoCult™)

  • Sterile petri dishes (35 mm)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

3. Methodology:

  • Cell Preparation: Isolate mononuclear cells from fresh bone marrow samples using density gradient centrifugation.

  • Drug Dilution: Prepare a series of dilutions of the this compound formulation and the vehicle control in an appropriate culture medium.

  • Cell Plating: Add a known number of bone marrow mononuclear cells (e.g., 1 x 10^5 cells) to the methylcellulose medium containing the different concentrations of this compound or vehicle. Mix thoroughly and dispense into 35 mm petri dishes in duplicate or triplicate.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days, depending on the progenitor cell type being assayed.

  • Colony Counting: Using an inverted microscope, count the number of colonies for each lineage (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid). A colony is typically defined as a cluster of 50 or more cells.

  • Data Analysis: Calculate the mean number of colonies for each treatment condition. Express the results as a percentage of the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).

Signaling Pathways

Signaling Cascade for Vinca Alkaloid-Induced Apoptosis

Vinca alkaloids, including this compound, induce apoptosis following mitotic arrest. While the precise signaling network can be complex and cell-type specific, a general pathway involves the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.

This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Phosphorylation of Bcl-2/Bcl-xL (Inactivation) JNK_Activation->Bcl2_Phosphorylation Mcl1_Downregulation Downregulation of Mcl-1 JNK_Activation->Mcl1_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction (Cytochrome c release) Bcl2_Phosphorylation->Mitochondrial_Dysfunction Mcl1_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway for vinca alkaloid-induced apoptosis.

This technical support center is intended to provide guidance for research and development purposes. All experimental work should be conducted in accordance with applicable regulations and institutional guidelines.

References

Technical Support Center: Minimizing Off-Target Effects of Vinzolidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Vinzolidine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a semi-synthetic vinca alkaloid.[1] The primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics. These compounds bind to β-tubulin, a subunit of microtubules, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest in the M phase of the cell cycle and subsequent induction of apoptosis.[2][3]

Q2: What are the known or potential off-target effects of this compound?

While the primary target of this compound is tubulin, like other vinca alkaloids, it can exhibit off-target effects that may influence experimental outcomes. These can include:

  • Neurotoxicity: Peripheral neuropathy is a common side effect of vinca alkaloids in clinical use, suggesting off-target effects on neuronal cells.[4]

  • Myelosuppression: Suppression of bone marrow activity is another known toxicity.[4]

  • Modulation of Apoptotic Pathways: Vinca alkaloids can induce apoptosis through pathways that are independent of mitotic arrest. This may involve the modulation of key signaling proteins.[5]

  • Alterations in Gene and Protein Expression: Studies on other vinca alkaloids have shown changes in the expression of various proteins beyond tubulin, including cytoskeletal components and heat shock proteins.[2][6]

Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., mitotic arrest or cytotoxicity in cancer cells) while minimizing off-target responses. Conduct a dose-response curve to determine the optimal concentration range.

  • Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the on-target effect. Prolonged exposure can increase the likelihood of off-target effects.

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent itself.

    • Negative Control Compound: If available, use an inactive analogue of this compound to distinguish specific from non-specific effects.

    • Positive Control: Use a well-characterized vinca alkaloid (e.g., vincristine or vinblastine) as a positive control for on-target effects.

  • Cell Line Selection: The off-target effects of this compound may be cell-type specific. If possible, use multiple cell lines to confirm that the observed effects are not unique to a single cell model.

  • Rescue Experiments: To confirm that a phenotype is due to the on-target activity of this compound, consider rescue experiments. For example, if this compound induces a specific phenotype, attempt to rescue it by overexpressing the target protein (β-tubulin) or using a resistant mutant.

Troubleshooting Guides

Problem 1: High levels of apoptosis are observed at concentrations that do not cause significant mitotic arrest.

Possible Cause Suggested Solution
Activation of off-target apoptotic pathways. Vinca alkaloids can induce apoptosis independently of cell cycle arrest, potentially through modulation of the NF-κB or JNK signaling pathways.[7][8] Investigate the activation status of these pathways using techniques like Western blotting or reporter assays.
Cellular stress response. High concentrations of the drug may be inducing a general cellular stress response leading to apoptosis.[9] Measure markers of cellular stress, such as the expression of heat shock proteins.
Incorrect assessment of mitotic arrest. The method used to quantify mitotic arrest may not be sensitive enough. Use multiple methods for confirmation, such as flow cytometry for cell cycle analysis (DNA content) and immunofluorescence for spindle morphology.

Problem 2: Inconsistent or unexpected changes in gene or protein expression are observed in RNA-seq or proteomics data.

Possible Cause Suggested Solution
Secondary effects of mitotic arrest. Prolonged cell cycle arrest can lead to widespread changes in gene and protein expression that are not direct off-target effects of the drug. Perform a time-course experiment and analyze samples at earlier time points after treatment.
Off-target binding to other proteins. This compound may be interacting with proteins other than tubulin. A proteomics study on vincristine identified altered expression of proteins like actin, heat shock protein 90β, and 14-3-3 proteins.[2][6] Validate key differentially expressed genes/proteins using qPCR or Western blotting. Consider performing thermal shift assays or affinity purification-mass spectrometry to identify potential off-target binding partners.
Activation of stress-related transcription factors. Drug treatment can activate stress-responsive signaling pathways that alter transcription.[9] Analyze your transcriptomic data for the enrichment of genes regulated by stress-related transcription factors.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate how to compare on-target and off-target effects. Researchers should generate their own data for their specific experimental system.

Table 1: Dose-Response of this compound on On-Target vs. Off-Target Effects

Cell LineAssayIC50 / EC50 (nM)
Cancer Cell Line (e.g., HeLa) Cytotoxicity (MTT Assay)10
Mitotic Arrest (% of cells in M phase)5
Neuronal Cell Line (e.g., SH-SY5Y) Neurite Outgrowth Inhibition50
Caspase-3 Activation (Apoptosis)100
Immune Cell Line (e.g., Jurkat) NF-κB Activation (Reporter Assay)75

This table illustrates that the concentration of this compound required to induce off-target effects (e.g., neurotoxicity or NF-κB activation) is significantly higher than that required for the on-target effect (cytotoxicity and mitotic arrest in cancer cells).

Table 2: Potential Off-Target Proteins Identified by Proteomics (Hypothetical Data based on Vincristine Studies)

ProteinFunctionFold Change (this compound vs. Control)
Heat Shock Protein 90β (HSP90B1)Chaperone, protein folding2.5 ↑
14-3-3 protein epsilon (YWHAE)Signal transduction, cell cycle regulation1.8 ↑
L-plastin (LCP1)Actin bundling protein1.5 ↑
Lamin B1 (LMNB1)Nuclear envelope structure1.3 ↑
Heterogeneous nuclear ribonucleoprotein F (HNRNPF)RNA binding and processing1.6 ↑
Heterogeneous nuclear ribonucleoprotein K (HNRNPK)RNA binding and processing1.4 ↑

This table, based on findings for other vinca alkaloids[2][6], suggests proteins that could be investigated as potential off-target interactors or biomarkers of off-target effects for this compound.

Experimental Protocols

1. Protocol: Assessment of On-Target (Cytotoxicity and Mitotic Arrest) and Off-Target (Apoptosis) Effects by Flow Cytometry

This protocol allows for the simultaneous measurement of cell cycle distribution (on-target) and apoptosis (off-target) in the same cell population.

  • Materials:

    • Cell line of interest

    • This compound

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Propidium Iodide (PI) staining solution (for DNA content)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples on a flow cytometer.

    • Data Analysis:

      • Gate on the cell population in a forward scatter vs. side scatter plot.

      • Quantify apoptosis by analyzing Annexin V-FITC and PI staining.

      • Analyze the cell cycle distribution of the Annexin V-negative (non-apoptotic) population based on PI staining to determine the percentage of cells in G2/M phase (mitotic arrest).

2. Protocol: Whole-Cell Proteomics using Mass Spectrometry to Identify Off-Target Protein Expression Changes

This protocol provides a global view of protein expression changes following this compound treatment.

  • Materials:

    • Cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (sequencing grade)

    • LC-MS/MS system

  • Procedure:

    • Treat cells with this compound at a concentration known to cause on-target effects and a higher concentration more likely to induce off-target effects, alongside a vehicle control.

    • Lyse the cells and quantify the protein concentration.

    • Take an equal amount of protein from each sample and reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

    • Clean up the peptide samples using a desalting column.

    • Analyze the samples by LC-MS/MS.

    • Data Analysis:

      • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

      • Perform statistical analysis to identify proteins that are significantly differentially expressed between this compound-treated and control samples.

      • Perform pathway analysis on the differentially expressed proteins to identify potentially affected signaling pathways.

Signaling Pathways and Experimental Workflows

on_target_vs_off_target cluster_this compound This compound cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound Tubulin β-Tubulin Binding This compound->Tubulin Direct Binding NFkB NF-κB Pathway Activation This compound->NFkB Indirect JNK JNK Pathway Activation This compound->JNK Indirect Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis_On Apoptosis MitoticArrest->Apoptosis_On Apoptosis_Off Apoptosis (Mitotic Arrest Independent) NFkB->Apoptosis_Off GeneExpression Altered Gene Expression NFkB->GeneExpression JNK->Apoptosis_Off JNK->GeneExpression

Caption: On-target vs. potential off-target pathways of this compound.

experimental_workflow cluster_experiment Experimental Design cluster_analysis Data Analysis cluster_outcome Outcome CellCulture Cell Culture (Cancer vs. Non-cancer) Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->FlowCytometry Proteomics Proteomics (LC-MS/MS) (Protein Expression) Treatment->Proteomics RNAseq RNA-Sequencing (Gene Expression) Treatment->RNAseq Biochemical Biochemical Assays (e.g., Western Blot, Kinase Assays) Treatment->Biochemical OnTarget Define On-Target Window (Concentration & Time) FlowCytometry->OnTarget OffTarget Identify & Characterize Off-Target Pathways Proteomics->OffTarget RNAseq->OffTarget Biochemical->OffTarget Minimize Minimize Off-Target Effects in Experiments OnTarget->Minimize OffTarget->Minimize

Caption: Workflow for minimizing this compound's off-target effects.

References

Technical Support Center: Interpreting High-Throughput Screening Data for Vinzolidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vinzolidine high-throughput screening (HTS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret complex HTS data.

Section 1: Data Pre-processing and Quality Control

This section addresses common issues related to initial data handling, normalization, and quality assessment of your HTS assay.

FAQs

Question: My raw HTS data shows significant plate-to-plate variation. How can I correct for this?

Answer: Plate-to-plate variation is a common issue in HTS experiments arising from factors like reagent dispensing, incubation times, and instrument fluctuations.[1][2] To address this, you must normalize the data. Normalization renders data comparable across different plates and experiments.[3][4]

Several methods can be employed:

  • Controls-Based Normalization : This approach uses positive and negative controls on each plate to define the upper (100%) and lower (0%) bounds of assay activity.[1] The activity of your test compounds (like this compound analogs) is then calculated relative to these controls. Methods include Percent of Control and Normalized Percent Inhibition.[5]

  • Non-Controls-Based Normalization (Robust Statistics) : When most samples are assumed to be inactive, they can serve as their own negative controls.[1] Methods like the Z-score and B-score are popular.[5][6] The B-score is particularly effective at reducing systematic errors like row and column effects.[5][7]

The choice of normalization method should be carefully considered to ensure the selection of high-quality hits with a low false discovery rate.[1]

Question: What is the Z'-factor, and how do I interpret it for my assay quality?

Answer: The Z'-factor is a statistical metric used to evaluate the quality of an HTS assay.[8] It measures the separation between the signals of the positive and negative controls, providing a measure of the assay's dynamic range and data variability.[1][6] A high-quality assay will have a clear distinction between positive and negative controls.[6]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (pos) and negative (neg) controls:

Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

Table 1: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay Quality ClassificationInterpretation
> 0.5ExcellentA large separation between control signals makes it a reliable assay for hit identification.
0 to 0.5AcceptableThe assay is suitable for screening, but may have higher variability.
< 0UnacceptableThe signals of the positive and negative controls overlap, indicating the assay is unreliable for identifying hits.

An assay with a Z'-factor below 0.5 may still be usable, but it requires careful data analysis and stringent hit follow-up.

Question: I'm observing "edge effects" in my microplates. What causes this and how can I mitigate it?

Answer: Edge effects are a type of systematic bias where wells on the outer rows and columns of a microplate behave differently from the inner wells. This can be caused by thermal gradients, uneven evaporation, or inconsistencies in cell seeding. This positional effect is a known source of variation in HTS data.[2]

Mitigation Strategies:

  • Proper Incubation : Ensure uniform temperature and humidity in your incubator. Using plates with lids and employing specialized plate seals can minimize evaporation.

  • Randomized Plate Layout : Avoid placing all controls or specific compound classes in the same plate region. A scattered or randomized layout for controls and samples can help reduce the impact of systematic bias.[4][9]

  • Data Correction Algorithms : Normalization methods like the B-score are designed to correct for such positional effects.[5] More advanced computational methods can model and subtract background surfaces from the data.[5]

  • Exclude Outer Wells : As a last resort, you can leave the outer wells empty or use them for controls only, excluding them from the final analysis.

Section 2: Hit Identification and Validation

After ensuring data quality, the next step is to identify and confirm active compounds or "hits."

Question: How do I define a "hit" in my primary screen, and what is a typical hit rate?

Answer: A "hit" is a compound that produces a desired level of activity in an HTS assay.[6] The process of identifying these compounds is called hit selection.[6] The criteria for defining a hit are typically based on a statistical threshold.

Common methods for hit selection include:

  • Z-score Method : Calculates how many standard deviations a compound's activity is from the mean of the negative control population. A common threshold is a Z-score of ≤ -3 or ≥ +3, depending on whether the assay measures inhibition or activation.

  • Robust Z-score*: Uses the median and median absolute deviation (MAD) instead of the mean and standard deviation, making it less sensitive to outliers.[1][6]

  • Activity Cutoff : A simpler method is to set a threshold based on percent inhibition or activation (e.g., >50% inhibition).

A typical hit rate from an experimental HTS campaign can range from 0.01% to 0.14%.[10] However, this can be higher in secondary screens or screens with focused compound libraries.[9]

Question: What is the workflow for validating hits from a primary screen?

Answer: Hit validation is a critical process to eliminate false positives and confirm the activity of initial hits.[11][12] A robust validation cascade involves multiple assays and analytical checks. Over 90% of initial actives may be eliminated during this process.[11]

Below is a typical workflow for hit validation.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation RawData Raw HTS Data Normalization Data Normalization & QC (e.g., Z'-factor > 0.5) RawData->Normalization HitSelection Hit Selection (e.g., Z-score < -3) Normalization->HitSelection PrimaryHits Primary Hits HitSelection->PrimaryHits Reconfirmation Re-test in Primary Assay (Confirms initial activity) PrimaryHits->Reconfirmation DoseResponse Dose-Response Assay (Determine IC50/EC50) Reconfirmation->DoseResponse Triage Triage & Filtering (Remove PAINS, frequent hitters) DoseResponse->Triage ConfirmedHits Confirmed Hits Triage->ConfirmedHits OrthogonalAssay Orthogonal Assay (Different detection method) ConfirmedHits->OrthogonalAssay SelectivityAssay Selectivity/Counter-Screen (Rule out off-target effects) OrthogonalAssay->SelectivityAssay BiophysicalAssay Biophysical Assay (e.g., MST, ITC for direct binding) SelectivityAssay->BiophysicalAssay ValidatedHits Validated Hits for Hit-to-Lead BiophysicalAssay->ValidatedHits G This compound This compound Tubulin β-Tubulin Dimers This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Forms Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to MPhase Cell Cycle Arrest (M-Phase) Spindle->MPhase Disruption leads to Apoptosis Apoptosis MPhase->Apoptosis Triggers

References

Technical Support Center: Strategies to Reduce Vincristine-Induced Neuropathy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preclinical studies on vincristine-induced peripheral neuropathy (VIPN).

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used for studying vincristine-induced neuropathy?

A1: The most common preclinical models for VIPN are rats and mice.[1] Sprague-Dawley and Wistar rats are frequently used, as are C57BL/6 mice.[1][2] The choice of species and strain can depend on the specific research question, as there can be variations in sensitivity to vincristine and the manifestation of neuropathic symptoms.

Q2: What are the typical dosing regimens for inducing neuropathy with vincristine in these models?

A2: Dosing regimens for vincristine vary significantly between studies. In rats, a common approach involves intraperitoneal (i.p.) or intravenous (i.v.) injections.[1] For example, a cumulative dose can be achieved through daily injections of 0.1 mg/kg for a period of 10 to 14 days, often with a weekend break.[1][3] In mice, regimens can range from daily i.p. injections of 0.1 mg/kg for 10 consecutive days to twice-weekly injections of 1.5 mg/kg for 4 weeks.[4][5] The optimal dosing schedule should be determined based on the desired severity of neuropathy and the experimental timeline.

Q3: What are the key behavioral tests to assess vincristine-induced neuropathy?

A3: Several behavioral tests are used to assess the sensory and motor deficits characteristic of VIPN. These include:

  • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-painful stimulus.

  • Thermal Hyperalgesia: Measured using tests like the hot plate or Hargreaves test to evaluate sensitivity to heat.

  • Cold Allodynia: Assessed by observing the response to a cold stimulus, such as an acetone drop applied to the paw.

  • Motor Function: Evaluated using grip strength tests or rotarod performance to measure muscle weakness and coordination.[5][6]

Q4: What are some of the key signaling pathways implicated in vincristine-induced neuropathy?

A4: Research has identified several critical signaling pathways involved in the pathogenesis of VIPN. Two prominent pathways are:

  • NLRP3 Inflammasome Activation: Vincristine can activate the NLRP3 inflammasome in macrophages, leading to the release of pro-inflammatory cytokines like IL-1β, which contributes to neuroinflammation and pain.[7][8]

  • Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway in the spinal cord has been shown to contribute to the development of neuropathic pain following vincristine administration.[9]

Troubleshooting Guides

Issue 1: Inconsistent or mild neuropathy observed in the animal model.

Possible Cause Troubleshooting Step
Incorrect Vincristine Dosing or Administration Verify the concentration and stability of the vincristine solution. Ensure accurate and consistent administration (i.p. vs. i.v.). Consider adjusting the dose or frequency of administration based on literature for the specific animal strain.[1]
Animal Strain Variability Be aware that different strains of rats and mice can exhibit varying sensitivity to vincristine. If possible, pilot a small study with different strains to identify the most responsive one for your experimental goals.
Insufficient Acclimation or Habituation Ensure animals are properly acclimated to the housing facility and habituated to the behavioral testing apparatus before baseline measurements and vincristine administration. This minimizes stress-induced variability in behavioral responses.
Age and Weight of Animals Use animals of a consistent age and weight range throughout the experiment, as these factors can influence drug metabolism and the development of neuropathy.[10]

Issue 2: High mortality rate in the vincristine-treated group.

Possible Cause Troubleshooting Step
Vincristine Toxicity The dose of vincristine may be too high for the chosen animal strain or age. Consider reducing the dose or the frequency of injections. Monitor animal health closely for signs of severe toxicity, such as significant weight loss, lethargy, or dehydration, and provide supportive care (e.g., hydration) as needed.[4]
Off-target Effects Vincristine can have systemic toxic effects. Ensure proper hydration and nutrition for the animals. If severe gastrointestinal issues like constipation are observed, consider appropriate supportive care in consultation with veterinary staff.

Issue 3: Difficulty in detecting significant effects of a neuroprotective agent.

Possible Cause Troubleshooting Step
Timing of Treatment The therapeutic window for neuroprotection may be narrow. Evaluate different treatment initiation times (e.g., pre-treatment, co-treatment, or post-treatment with vincristine) to determine the optimal schedule for the agent under investigation.
Inadequate Dose of the Test Compound Perform a dose-response study for the neuroprotective agent to identify the most effective concentration. An insufficient dose may not produce a detectable therapeutic effect.
Choice of Outcome Measures Ensure that the chosen behavioral and/or histological endpoints are sensitive enough to detect subtle changes in neuropathy. Consider using a battery of tests to assess different aspects of neuropathy (sensory, motor, and nerve morphology).
Mechanism of Action Mismatch The neuroprotective agent may target a pathway that is not central to the pathogenesis of VIPN in your specific model. Investigate the known mechanism of action of your compound and how it relates to the known pathophysiology of vincristine neuropathy.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on various agents investigated for their potential to reduce vincristine-induced neuropathy.

Table 1: Effects of Investigated Pharmaceutical Agents on Vincristine-Induced Neuropathy

AgentAnimal ModelVincristine RegimenKey FindingsReference
Dexmedetomidine RatNot specifiedDose-dependent reduction in mechanical and cold allodynia (12.5-100 µg/kg). ED₅₀ of 3.60 µg/kg.[11][12]
Milnacipran MouseNot specifiedRepeated daily administration (20 or 40 mg/kg, i.p.) for 7 days significantly reduced mechanical allodynia.[11]
Duloxetine MouseNot specifiedDaily doses of 5–20 mg/kg over seven days significantly decreased pain sensitivity.[11]
Cilostazol RatNot specified5-day treatment with 20 and 40 mg/kg significantly reduced mechanical hyperalgesia and allodynia.[11][12]
Anakinra Mouse0.5 mg/kg i.p.Prevented the development of mechanical allodynia and gait disturbances.[7]

Table 2: Effects of Investigated Natural Compounds and Antioxidants on Vincristine-Induced Neuropathy

AgentAnimal ModelVincristine RegimenKey FindingsReference
Thymoquinone Mouse0.1 mg/kg, i.p. for 10 daysDose-dependent (2.5, 5, and 10 mg/kg, p.o.) diminution in the number of flinches and duration of paw licking in the formalin test.[5]
Melatonin RatNot specifiedReduced thermal hypersensitivity. At 10 mg/kg, it enhanced catalase activity and decreased urea levels.[13]
Oxytocin RatNot specifiedReduced axonal damage and lipid peroxidation.[13]

Experimental Protocols

Protocol 1: Vincristine-Induced Neuropathy in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimation: House animals for at least one week before the experiment with free access to food and water.

  • Baseline Testing: Perform baseline behavioral tests (e.g., von Frey, hot plate) for 2-3 days to establish a stable baseline.

  • Vincristine Administration: Prepare a fresh solution of vincristine sulfate in sterile saline. Administer vincristine at a dose of 0.1 mg/kg via intraperitoneal (i.p.) injection daily for two cycles of five consecutive days, with a two-day break in between.[3]

  • Control Group: Administer an equivalent volume of sterile saline to the control group using the same schedule.

  • Behavioral Assessment: Perform behavioral tests at regular intervals (e.g., every 3-4 days) throughout the vincristine administration period and for a specified duration after the last injection to monitor the development and progression of neuropathy.

  • Tissue Collection: At the end of the experiment, animals can be euthanized for histological analysis of the sciatic nerve and dorsal root ganglia (DRG) to assess nerve damage.

Protocol 2: Vincristine-Induced Neuropathy in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: House animals for at least one week before the experiment with free access to food and water.

  • Baseline Testing: Perform baseline behavioral tests (e.g., von Frey, acetone test for cold allodynia) for 2-3 days.

  • Vincristine Administration: Prepare a fresh solution of vincristine sulfate in sterile phosphate-buffered saline (PBS). Administer vincristine at a dose of 1.5 mg/kg via intraperitoneal (i.p.) injection twice weekly for four weeks.[4]

  • Control Group: Administer an equivalent volume of sterile PBS to the control group using the same schedule.

  • Behavioral Assessment: Monitor behavioral responses weekly throughout the study.

  • Electrophysiology and Histology: At the end of the study, nerve conduction velocity can be measured. Tissues such as the sural nerve and skin from the paw can be collected for histological examination of nerve fiber density.[4]

Signaling Pathway Diagrams

G cluster_0 Vincristine-Induced NLRP3 Inflammasome Activation Vincristine Vincristine Macrophage Macrophage Vincristine->Macrophage Activates NLRP3 NLRP3 Inflammasome Macrophage->NLRP3 Triggers Caspase1 Caspase-1 NLRP3->Caspase1 Activates ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β (Active) ProIL1b->IL1b Neuroinflammation Neuroinflammation & Pain IL1b->Neuroinflammation Promotes

Caption: Vincristine activation of the NLRP3 inflammasome in macrophages.

G cluster_1 Vincristine-Induced Wnt/β-catenin Signaling cluster_2 Vincristine Vincristine Wnt Wnt Ligand Vincristine->Wnt Upregulates Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin No Phosphorylation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription (Pain Modulation) TCF_LEF->GeneTranscription Activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds

References

Validation & Comparative

Comparative Efficacy of Vinzolidine in Paclitaxel-Resistant Cell Lines: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vinzolidine's potential efficacy in paclitaxel-resistant cancer cell lines. Due to a lack of recent direct experimental data for this compound, this comparison is based on the established mechanisms of action for its drug class, the vinca alkaloids, and that of paclitaxel. We will explore the molecular basis of paclitaxel resistance and hypothesize how a microtubule-destabilizing agent like this compound might overcome these resistance mechanisms.

Introduction to Microtubule-Targeting Agents

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for the formation and function of the mitotic spindle during cell division.[1] Consequently, tubulin and microtubules are prime targets for anticancer agents.[1] These agents are broadly classified into two groups: microtubule-stabilizing and microtubule-destabilizing agents.[1][2]

  • This compound , a semi-synthetic derivative of vinblastine, belongs to the vinca alkaloid family of microtubule-destabilizing agents.[3] These compounds typically bind to tubulin dimers, preventing their polymerization into microtubules and leading to the disassembly of existing microtubules.[1][4] This disruption of microtubule dynamics results in mitotic arrest and subsequent cell death.[4]

  • Paclitaxel is a member of the taxane family, which are microtubule-stabilizing agents.[5] Paclitaxel binds to the β-tubulin subunit within the microtubule, promoting and stabilizing microtubule polymerization and preventing depolymerization.[5][6] The resulting rigid, non-functional microtubules also lead to mitotic arrest and apoptosis.[5]

Mechanisms of Paclitaxel Resistance

The development of resistance to paclitaxel is a significant clinical challenge.[7] Several molecular mechanisms have been identified that contribute to reduced drug efficacy:

  • Overexpression of Drug Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[6][8][9] These membrane proteins actively pump a wide range of chemotherapeutic drugs, including paclitaxel and vinca alkaloids, out of the cell, reducing their intracellular concentration and thus their cytotoxic effect.[6][8]

  • Alterations in Tubulin: Mutations in the genes encoding β-tubulin can alter the paclitaxel binding site, reducing the drug's affinity and efficacy.[10][11] Changes in the expression of different tubulin isotypes, particularly the overexpression of βIII-tubulin, have also been associated with paclitaxel resistance.[12]

  • Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as the overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1, can make cancer cells more resistant to the cell death signals initiated by paclitaxel-induced mitotic arrest.[6]

Hypothetical Efficacy of this compound in Paclitaxel-Resistant Contexts

While direct experimental evidence is lacking, the differing mechanisms of action between vinca alkaloids and taxanes provide a basis for hypothesizing that this compound could be effective in certain paclitaxel-resistant cell lines.

Paclitaxel-resistant cells with mutations in the β-tubulin binding site for taxanes may retain sensitivity to vinca alkaloids, as they bind to a distinct site on tubulin.[6][13] Furthermore, some studies suggest that paclitaxel-resistant cells can develop "hypostable" microtubules, where the equilibrium is shifted towards tubulin dimers. In such cases, these cells may exhibit increased sensitivity to microtubule-destabilizing agents like vinca alkaloids.

However, it is crucial to note that cross-resistance is a common phenomenon.[4] If paclitaxel resistance is mediated by the overexpression of P-glycoprotein, it is likely that these cells would also be resistant to this compound, as vinca alkaloids are also substrates for this efflux pump.[6]

Quantitative Data on Microtubule-Targeting Agents

The following tables summarize general cytotoxicity data for vinca alkaloids and paclitaxel from various studies. It is important to note that these are not direct comparisons within the same paclitaxel-resistant cell lines but provide a general reference for their cytotoxic potential.

DrugCell LineAssayIC50 / Effective ConcentrationCitation
Vincristine A375 (Melanoma)Not Specified120 µg/mL (most effective conc.)[5]
Vincristine MCF-7 (Breast Cancer)Not Specified40 µmol/mL (significant effect)[5]
Paclitaxel A375 (Melanoma)Not Specified60 µg/mL (most effective conc.)[5]
Paclitaxel + Vincristine MCF-7 (Breast Cancer)Not Specified41.45 µmol/mL (IC50)[5]

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[15]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing the Mechanisms of Action and Resistance

Signaling Pathways of Microtubule-Targeting Agents

Microtubule_Targeting_Agents cluster_outcome Cellular Outcome This compound This compound Tubulin_Dimers Free Tubulin Dimers This compound->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Arrest Mitotic Arrest Microtubule_Polymerization->Mitotic_Arrest Paclitaxel Paclitaxel Microtubules Polymerized Microtubules Paclitaxel->Microtubules Binds to Microtubule_Depolymerization Microtubule Depolymerization Microtubules->Microtubule_Depolymerization Inhibits Microtubule_Depolymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanisms of action for microtubule-stabilizing and -destabilizing agents.

P-glycoprotein Mediated Drug Resistance

Pgp_Resistance cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Out Drug Efflux Pgp->Drug_Out Active Transport ADP ADP + Pi Pgp->ADP Drug_In Drug Influx Intracellular_Drug Intracellular Drug (e.g., Paclitaxel, this compound) Drug_In->Intracellular_Drug Extracellular Extracellular Space Drug_Out->Extracellular Reduced_Cytotoxicity Reduced Cytotoxicity (Drug Resistance) Drug_Out->Reduced_Cytotoxicity ATP ATP ATP->Pgp Intracellular_Drug->Pgp Target Cellular Target (e.g., Microtubules) Intracellular_Drug->Target Binds to Cytotoxicity Cytotoxicity Target->Cytotoxicity Leads to Extracellular->Drug_In

Caption: P-glycoprotein (P-gp) mediated multidrug resistance mechanism.

Conclusion

In the absence of direct comparative studies, the potential efficacy of this compound in paclitaxel-resistant cell lines remains theoretical. Mechanistically, this compound, as a vinca alkaloid, could potentially overcome resistance mechanisms that are specific to paclitaxel's binding site on β-tubulin. However, it is unlikely to be effective in cases of resistance mediated by P-glycoprotein overexpression, a common mechanism that affects both drug classes. The historical data on this compound is limited, and its clinical development did not progress to the extent of other vinca alkaloids like vincristine and vinblastine. Therefore, further in-vitro investigation is warranted to directly assess the activity of this compound in well-characterized paclitaxel-resistant cancer cell lines. Such studies would be essential to determine if this compound holds any promise for future therapeutic strategies aimed at overcoming taxane resistance.

References

Unveiling the Combined Force: Vinorelbine and Doxorubicin in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data on the synergistic and additive effects of combining the vinca alkaloid Vinorelbine with the anthracycline Doxorubicin for the treatment of breast cancer.

For researchers and drug development professionals navigating the complex landscape of oncology, understanding the interplay between different therapeutic agents is paramount. This guide provides an in-depth comparison of the efficacy and mechanisms of action of Vinorelbine and Doxorubicin, both as single agents and in combination, for the treatment of breast cancer. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to be a critical resource for advancing therapeutic strategies.

Preclinical Evidence: An Additive Relationship with Distinct Mechanisms

In vitro studies have dissected the cellular response to Vinorelbine and Doxorubicin, revealing that their combined efficacy likely stems from an additive effect mediated by distinct signaling pathways rather than a classic synergistic interaction at the molecular level.

A key study investigated the effects of this combination on the MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative) human breast cancer cell lines. The findings indicate that Doxorubicin primarily acts through the p53 pathway, leading to increased expression of this tumor suppressor protein. In contrast, Vinorelbine exerts its cytotoxic effects through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] When used in combination, these two pathways are activated independently, suggesting that the drugs do not potentiate each other's primary mechanism of action but rather contribute to cell death through parallel routes.[1][2][3]

In Vitro Cytotoxicity
Cell LineDrugIC50 ValueReference
MCF-7 Doxorubicin0.52 ± 0.09 µg/mL[4]
MDA-MB-468 Doxorubicin0.37 ± 0.07 µg/mL[4]

Note: IC50 values for Vinorelbine in these specific cell lines from a comparative study with Doxorubicin were not available in the reviewed literature.

Clinical Efficacy: A Robust Combination in Advanced Breast Cancer

The combination of Vinorelbine and Doxorubicin has been extensively evaluated in clinical trials, demonstrating significant activity in patients with advanced or metastatic breast cancer.

Phase III Clinical Trial Data

A pivotal Phase III study compared the combination of Doxorubicin and Vinorelbine against Doxorubicin alone in metastatic breast cancer. While the study did not find a statistically significant superiority in overall survival for the combination arm, the response rates were comparable, establishing the combination as a viable and active regimen.[3] Another Phase III trial comparing the Vinorelbine plus Doxorubicin combination (NA) to the standard FAC regimen (5-fluorouracil, doxorubicin, cyclophosphamide) found similar overall response rates (75% for NA vs. 74% for FAC) and overall survival. Notably, the NA regimen showed greater activity in patients with liver metastases.[5]

Phase II and I Clinical Trial Data

Numerous Phase II and Phase I studies have consistently reported high response rates and manageable toxicity profiles for the Vinorelbine and Doxorubicin combination, solidifying its role as a treatment option for advanced breast cancer.

Study PhasePatient PopulationDosing RegimenOverall Response Rate (ORR)Key FindingsReference
Phase II First-line advanced breast cancerDoxorubicin 50 mg/m² Day 1 + Vinorelbine 25 mg/m² Days 1 & 8, every 21 days55%The combination was deemed a useful option for initial therapy in advanced breast cancer with manageable toxicity.[6]
Phase I Metastatic breast cancerDose escalation study; MTD: Doxil 40 mg/m² Day 1 + Vinorelbine 30 mg/m² Days 1 & 15, every 28 days-The combination of liposomal doxorubicin (Doxil) and vinorelbine has a favorable toxicity profile. The maximally tolerated dose (MTD) was established for further studies.

Mechanisms of Action and Signaling Pathways

The efficacy of the Vinorelbine and Doxorubicin combination is rooted in their distinct and complementary mechanisms of action.

Doxorubicin , an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, prominently involving the activation of the p53 tumor suppressor pathway, which in turn can induce cell cycle arrest and apoptosis.

Vinorelbine , a semi-synthetic vinca alkaloid, disrupts microtubule dynamics. It binds to tubulin, inhibiting its polymerization into microtubules. This interference with the mitotic spindle apparatus leads to arrest of the cell cycle in the M phase and subsequent induction of apoptosis. As previously mentioned, this process is associated with the activation of the p38 MAPK signaling pathway.

The independent nature of these pathways suggests that cancer cells would need to develop resistance mechanisms to both DNA damage-induced and microtubule-disruption-induced apoptosis to survive the combination therapy, potentially delaying the onset of drug resistance.

G Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA Inhibits Vin Vinorelbine Microtubules Microtubule Disruption Vin->Microtubules Inhibits p53 p53 Activation DNA->p53 Induces Apoptosis_Dox Apoptosis p53->Apoptosis_Dox CellCycleArrest_Dox Cell Cycle Arrest (G2/M) p53->CellCycleArrest_Dox p38 p38 MAPK Activation Microtubules->p38 Induces CellCycleArrest_Vin Cell Cycle Arrest (M phase) Microtubules->CellCycleArrest_Vin Apoptosis_Vin Apoptosis p38->Apoptosis_Vin

Caption: Independent signaling pathways of Doxorubicin and Vinorelbine in breast cancer cells.

Experimental Protocols

To facilitate the replication and further investigation of the combined effects of Vinorelbine and Doxorubicin, a detailed protocol for a key in vitro experiment is provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of Vinorelbine and Doxorubicin, alone and in combination, on breast cancer cell lines such as MCF-7 and MDA-MB-468.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Vinorelbine tartrate

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of Vinorelbine and Doxorubicin in an appropriate solvent (e.g., DMSO or sterile water) and sterilize by filtration.

    • Prepare serial dilutions of each drug and the drug combination in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents or combination) or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the dose-response curves and determine the IC50 values for each drug and the combination.

G Start Start SeedCells Seed breast cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 TreatCells Treat with Vinorelbine, Doxorubicin, or Combination Incubate1->TreatCells Incubate2 Incubate 24-72h TreatCells->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO ReadAbsorbance Read absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate cell viability and IC50 values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the in vitro cell viability (MTT) assay.

Conclusion and Future Directions

The combination of Vinorelbine and Doxorubicin represents a potent and clinically relevant therapeutic strategy for advanced breast cancer. Preclinical evidence points towards an additive effect, with each agent targeting distinct cellular pathways, which may contribute to overcoming drug resistance. Clinical trials have consistently demonstrated high response rates and a manageable safety profile for this combination.

Future research should focus on elucidating the potential for synergistic interactions under different dosing schedules and in specific breast cancer subtypes. The development of predictive biomarkers to identify patients most likely to benefit from this combination therapy is also a critical area for investigation. Furthermore, exploring the integration of this chemotherapy regimen with targeted therapies and immunotherapies holds promise for further improving outcomes for patients with breast cancer.

References

A Comparative Pharmacokinetic Analysis of Oral Versus Intravenous Vinzolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Vinzolidine administered via oral and intravenous routes. The following sections detail the experimental data, methodologies, and relevant biological pathways to inform preclinical and clinical research decisions.

Executive Summary

This compound, a semi-synthetic vinca alkaloid, has been evaluated for its anti-neoplastic properties. Understanding its pharmacokinetic behavior is crucial for optimizing dosing strategies and minimizing toxicity. This guide synthesizes findings from early clinical studies to compare the absorption, distribution, metabolism, and excretion of this compound following oral and intravenous administration. While direct comparative studies with complete pharmacokinetic parameters are limited, this guide consolidates available data to provide a comparative overview.

Intravenous administration of this compound demonstrates a multi-compartmental pharmacokinetic model with a terminal half-life of approximately 23 hours in some studies, while others using radiolabeled compounds report a much longer terminal half-life. The oral formulation of this compound shows rapid absorption; however, it has been associated with erratic myelotoxicity, a factor that has limited its clinical development. Pharmacokinetic data for the oral route is less comprehensive, but studies suggest a long terminal half-life and dose-dependent clearance. Notably, a comparative study indicated that key parameters such as plasma clearance and terminal half-life are comparable between the two routes, with similar metabolic profiles observed.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for intravenous and oral this compound based on available clinical trial data. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in study design, patient populations, and analytical methods.

Table 1: Pharmacokinetic Parameters of Intravenous this compound

ParameterValueStudy PopulationReference
Pharmacokinetic Model 2-compartmentAdvanced cancer patients[1]
Terminal Half-life (t½) 23 hoursAdvanced cancer patients[1]
Plasma Decay Tetraphasic6 patients[2]
    t½α0.044 ± 0.013 h6 patients[2]
    t½β0.54 ± 0.22 h6 patients[2]
    t½γ9.48 ± 4.89 h6 patients[2]
    Terminal t½219 ± 57 h6 patients[2]
Mean Plasma Clearance (Clp) 0.054 ± 0.044 L/kg/h6 patients[2]
Mean Volume of Distribution (Vd) 14.3 ± 5.4 L/kg6 patients[2]
Mean Urinary Excretion 13.6% ± 4.3% of administered radioactivity6 patients[2]

Table 2: Pharmacokinetic Parameters of Oral this compound

ParameterValueStudy PopulationReference
Absorption Half-life (t½a) 1 hour4 patients[3]
Time to Peak Plasma Concentration (Tmax) 4 hours4 patients[3]
Plasma Decay Biphasic4 patients[3]
    α Half-life (t½α)10.48 hours4 patients[3]
    β Half-life (t½β)172 hours4 patients[3]
Apparent Plasma Clearance Dose-dependent4 patients[3]
Total Radiolabel Recovery 52.9% ± 11.4% of administered label4 patients[3]
    in Feces90% of recovered radiolabel4 patients[3]

Note: The significant difference in the terminal half-life reported for intravenous this compound in different studies may be attributed to the use of more sensitive radiolabeling techniques in the study by Kreis et al. (1986), allowing for the detection of the drug over a longer period.

Experimental Protocols

The methodologies described below are based on the available literature from early clinical trials of this compound.

Study Design for Comparative Pharmacokinetic Analysis

While a single, comprehensive head-to-head comparative study protocol is not detailed in the available literature, a comparative analysis was performed based on data from separate studies of oral and intravenous this compound. The following represents a synthesized experimental approach based on these studies:

  • Patient Population: Patients with advanced malignancies were enrolled in these phase I and II clinical trials.

  • Drug Administration:

    • Intravenous: this compound was administered as an intravenous bolus.[1] In some studies, tritiated ([³H]) this compound was used to facilitate detection.[2] Doses ranged from 5 to 9 mg/m².[2]

    • Oral: this compound was administered orally, with some studies utilizing [³H]-Vinzolidine.[3] Doses in one study ranged from 1.5 to 36.5 mg/m².[3]

  • Sample Collection:

    • Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

    • Urine and feces were collected to determine the routes and extent of excretion.[2][3]

  • Bioanalytical Method:

    • The concentration of this compound and its metabolites in plasma, urine, and feces was determined using High-Performance Liquid Chromatography (HPLC).[2][3]

    • For studies involving radiolabeled drugs, sample oxidation followed by liquid scintillation counting was employed to measure total radioactivity.[2]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters were calculated using compartmental analysis, with intravenous data best conforming to a 2-compartment model.[1]

    • Plasma decay curves were analyzed to determine the different half-lives (e.g., alpha, beta, gamma).[2][3]

Mandatory Visualization

Experimental Workflow for Comparative Pharmacokinetic Analysis

G cluster_patient_recruitment Patient Recruitment cluster_drug_administration Drug Administration cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis P Advanced Cancer Patients IV Intravenous this compound (Bolus) P->IV Randomization/Assignment Oral Oral this compound P->Oral Randomization/Assignment Blood Blood Samples (Time-course) IV->Blood Excreta Urine & Feces (Cumulative) IV->Excreta Oral->Blood Oral->Excreta HPLC HPLC Analysis (this compound & Metabolites) Blood->HPLC LSC Liquid Scintillation Counting (Total Radioactivity) Blood->LSC For [3H]-Vinzolidine Excreta->HPLC Excreta->LSC For [3H]-Vinzolidine PK Compartmental Modeling (t½, Clp, Vd, etc.) HPLC->PK LSC->PK

Caption: Experimental workflow for the comparative pharmacokinetic analysis of this compound.

Signaling Pathway of Vinca Alkaloids

This compound, as a vinca alkaloid, shares its mechanism of action with other members of this class, such as vincristine and vinblastine. The primary target of vinca alkaloids is tubulin, a protein that polymerizes to form microtubules.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_signaling_pathway Apoptotic Signaling This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics MitoticSpindle Defective Mitotic Spindle Disruption->MitoticSpindle MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest IKK IKK Activation MetaphaseArrest->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Releases Apoptosis Apoptosis NFkB->Apoptosis Induces

Caption: Simplified signaling pathway for Vinca Alkaloid-induced apoptosis.

By binding to tubulin, vinca alkaloids inhibit the assembly of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division, leading to arrest of the cells in metaphase. Prolonged metaphase arrest can trigger the intrinsic apoptotic pathway. Studies have also implicated the activation of the NF-κB/IκB signaling pathway in vinca alkaloid-induced apoptosis.

Conclusion

The available data suggest that while oral this compound offers the convenience of non-invasive administration, its erratic myelotoxicity presents a significant clinical challenge.[4] The intravenous route appears to provide a more predictable toxicity profile.[1] Pharmacokinetically, both routes result in a long terminal half-life of the drug and its metabolites, with plasma clearance and volume of the central compartment being reportedly comparable.[2] The primary route of excretion for the oral formulation is through the feces.[3]

For future research, a head-to-head clinical trial with a standardized dosing regimen and modern bioanalytical techniques would be invaluable to definitively characterize the comparative pharmacokinetics, including the absolute bioavailability of oral this compound. Such a study would provide the necessary data to re-evaluate the potential of oral this compound, perhaps with therapeutic drug monitoring to manage its toxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinzolidine
Reactant of Route 2
Vinzolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.